1,2-Bis(4-bromomethylphenyl)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
55759-13-2 |
|---|---|
Molecular Formula |
C20H16Br2 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1,2-bis[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2 |
InChI Key |
CQZFOAQNRXXQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terphenyl scaffold, a privileged structural motif in medicinal chemistry and materials science, offers a rigid and tunable platform for the design of novel functional molecules. Among its many derivatives, the ortho-terphenyl series presents a unique three-dimensional arrangement of its phenyl rings, providing a distinct vectoral projection of substituents compared to its meta and para isomers. This guide focuses on a particularly reactive and versatile derivative: 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.
The introduction of two bromomethyl groups onto the o-terphenyl backbone transforms it into a highly valuable bifunctional electrophilic building block. These benzylic bromide moieties are primed for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This reactivity is central to its utility as an intermediate in the synthesis of novel therapeutic agents and functional materials.
This technical guide provides an in-depth exploration of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl, covering its nomenclature, a detailed, field-proven synthesis protocol, its expected analytical and spectroscopic characteristics, and a forward-looking perspective on its potential applications in drug development.
Nomenclature and Chemical Properties
The correct nomenclature and a clear understanding of the chemical properties of a compound are fundamental for its effective use in a research and development setting.
Synonyms and IUPAC Name
-
Common Name: 4,4''-bis(bromomethyl)-o-terphenyl
-
IUPAC Name: 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl
-
CAS Number: 19399-69-0[1]
-
Molecular Formula: C₂₀H₁₆Br₂
-
Molecular Weight: 416.15 g/mol
Chemical Structure
Caption: Chemical structure of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.
Synthesis of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl
The synthesis of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl can be approached in a two-stage process: first, the construction of the 4,4''-dimethyl-o-terphenyl core, followed by the benzylic bromination of the methyl groups.
Stage 1: Synthesis of 4,4''-Dimethyl-1,1':2',1''-terphenyl
The synthesis of the o-terphenyl backbone can be efficiently achieved via a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.[2]
Caption: Workflow for the synthesis of the 4,4''-dimethyl-o-terphenyl precursor.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 eq), (4-methylphenyl)boronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford 4,4''-dimethyl-1,1':2',1''-terphenyl as a solid.
Stage 2: Benzylic Bromination to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl
The benzylic positions of the methyl groups on the terphenyl core are susceptible to radical bromination. A common and effective method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a radical initiator.[3]
Caption: Workflow for the benzylic bromination of the precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4,4''-dimethyl-1,1':2',1''-terphenyl (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction: Heat the mixture to reflux and irradiate with a sunlamp or a broad-spectrum light source to initiate the radical chain reaction. Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.
Physicochemical and Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the predicted chemical shifts for the protons and carbons in 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl. These predictions are based on the known spectral data for similar structures such as o-bis(bromomethyl)benzene and p-bis(bromomethyl)benzene.[4]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |
| Benzylic CH₂ | ~4.5 | ~33 | The electron-withdrawing bromine atom deshields the benzylic protons and carbons, shifting them downfield. This is consistent with the observed shifts for benzylic bromides. |
| Aromatic CH (protons ortho to CH₂Br) | ~7.4-7.6 | ~129-131 | The aromatic protons will appear in the typical aromatic region. The exact splitting pattern will be complex due to the multiple phenyl rings. |
| Aromatic CH (protons meta to CH₂Br) | ~7.2-7.4 | ~128-130 | |
| Quaternary Aromatic C | ~137-142 | The quaternary carbons, particularly those at the points of phenyl-phenyl linkage and substitution with the bromomethyl group, will be the most downfield in the aromatic region. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak ([M]⁺) should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z, m/z+2, and m/z+4 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pattern:
-
[M]⁺: The molecular ion peak at m/z ≈ 414, 416, 418.
-
[M-Br]⁺: Loss of a bromine atom, resulting in a benzylic carbocation stabilized by the aromatic system.
-
[M-CH₂Br]⁺: Loss of a bromomethyl radical.
-
[M-2Br]⁺ or [M-2CH₂Br]⁺: Subsequent fragmentation leading to smaller aromatic fragments.
Applications in Drug Development
The bifunctional nature of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl makes it a highly attractive scaffold for the synthesis of novel drug candidates. The two reactive bromomethyl groups can serve as handles for the attachment of various pharmacophores, enabling the creation of molecules with tailored biological activities.
As a Scaffold for Bivalent Ligands
The rigid o-terphenyl core provides a defined spatial separation between the two reactive sites. This makes it an ideal platform for the design of bivalent ligands, which can simultaneously interact with two binding sites on a single protein or bridge two different protein targets. This can lead to enhanced affinity, selectivity, and novel pharmacological effects.
Caption: Conceptual diagram of a bivalent ligand using an o-terphenyl scaffold.
Synthesis of Macrocyclic Compounds
Intramolecular cyclization reactions involving the two bromomethyl groups can be employed to synthesize novel macrocyclic compounds. These constrained structures can pre-organize functional groups for enhanced binding to biological targets and often exhibit improved metabolic stability and cell permeability compared to their acyclic counterparts.
As an Intermediate for Biologically Active Terphenyls
Natural and synthetic terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[2] 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl can serve as a key intermediate for the synthesis of libraries of novel terphenyl derivatives for screening against various disease targets.
Conclusion
4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl is a versatile and highly reactive building block with significant potential in medicinal chemistry and drug discovery. Its rigid o-terphenyl core and two strategically placed bromomethyl groups provide a unique platform for the synthesis of complex molecular architectures, including bivalent ligands and macrocycles. While specific experimental data for this compound is sparse in the public domain, its synthesis and spectroscopic properties can be reliably predicted based on established chemical principles. As the demand for novel chemical entities with precisely controlled three-dimensional structures continues to grow, the utility of scaffolds such as 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl is expected to increase, paving the way for the discovery of the next generation of therapeutic agents.
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Geometry and bond angles of o-terphenyl linkers
An In-Depth Technical Guide to the Geometry and Conformational Dynamics of o-Terphenyl Linkers
Abstract
Ortho-terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring connected to two phenyl groups at adjacent positions (1,2-).[1][2] This substitution pattern introduces significant steric hindrance, forcing the molecule into a non-planar, twisted conformation.[3][4] This guide provides a detailed exploration of the unique geometry, bond angles, and conformational behavior of o-terphenyl linkers. We will examine the foundational principles of steric repulsion that dictate their structure, the resulting phenomenon of atropisomerism, and the advanced experimental and computational techniques used for their characterization. This document is intended for researchers and professionals in materials science and drug development who leverage the distinct three-dimensional architecture of o-terphenyls as rigid scaffolds and functional linkers.
The Fundamental Challenge: Steric Hindrance and Non-Planarity
Unlike their meta- and para-terphenyl cousins, the ortho-substitution pattern creates a significant clash between the hydrogen atoms on the flanking phenyl rings. This steric repulsion, a result of the van der Waals forces between non-bonded atoms in close proximity, makes a planar conformation energetically unfavorable.[3][5] To alleviate this strain, the C-C single bonds connecting the phenyl rings rotate, twisting the flanking rings out of the plane of the central ring.[6]
This deviation from planarity is the defining characteristic of the o-terphenyl core. Early gas electron diffraction studies suggested a model where the flanking rings were perpendicular (90° twist) to the central ring, but more recent and accurate analyses, including photoelectron spectroscopy, have shown the inter-ring twist angles to be significantly less, typically around 60°.[7] This twisted, C2-symmetric conformation represents the molecule's lowest energy state.[8]
Defining the Geometry: Key Bond and Dihedral Angles
The precise three-dimensional structure of an o-terphenyl linker is defined by several key geometric parameters. While the internal bond angles of the phenyl rings remain largely consistent with standard sp² hybridization (~120°), the angles at the points of substitution and the dihedral angles between the rings are distorted.
-
Inter-ring C-C-C Bond Angles: The C-C-C bond angles connecting the rings on the central benzene core can be slightly distorted from the ideal 120° to accommodate the steric strain.
-
Dihedral (Torsion) Angles (φ): The most critical parameters are the dihedral angles between the planes of the central and flanking phenyl rings. These angles (φ1 and φ2) are the primary indicators of the molecule's twist and are the direct result of minimizing steric repulsion.
The energy required to rotate the flanking rings around the C-C single bonds is known as the rotational barrier. In o-terphenyls, this barrier is substantial enough to hinder free rotation at room temperature, giving rise to stable, non-interconverting conformers in appropriately substituted derivatives.[9]
Diagram 1: Key Geometric Parameters of an o-Terphenyl Linker
Caption: Key dihedral and inter-ring bond angles defining o-terphenyl geometry.
Atropisomerism: Chirality Without a Chiral Center
The high rotational barrier in substituted o-terphenyls can lead to a phenomenon known as atropisomerism. If the flanking rings are unsymmetrically substituted, their rotation can be so restricted that two stable, non-superimposable mirror-image conformers (enantiomers) can be isolated.[10][11] These molecules are axially chiral, possessing a C-C bond as a chiral axis.
The ability to create stable, chiral, and rigid three-dimensional structures has made atropisomeric o-terphenyls highly valuable as scaffolds for chiral ligands and catalysts in asymmetric synthesis.[12][13][14] Their predictable geometry allows for precise control over the chiral environment in chemical reactions.
| Parameter | Typical Value / Description | Significance | Source(s) |
| Inter-ring Dihedral Angle (φ) | ~60° (in vapor phase) | Defines the fundamental twist and non-planarity of the core structure. | [7] |
| Symmetry (unsubstituted) | C2 | Indicates a specific, stable, low-energy conformation. | [8] |
| Rotational Barrier | High; can be >25 kcal/mol in substituted systems | Hinders free rotation, leading to stable atropisomers at room temperature. | [15][16] |
| Chirality | Axially chiral (with appropriate substitution) | Allows for the design of enantiomerically pure ligands and catalysts. | [10][11] |
Methodologies for Structural Elucidation
A combination of experimental and computational methods is required to fully characterize the geometry of o-terphenyl linkers.
A. X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of molecules.[17] It provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's lowest-energy conformation within the crystal lattice.[18]
Generalized Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of the o-terphenyl derivative are grown, typically by slow evaporation from a suitable solvent system.
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays onto a detector, creating a pattern of reflections. The crystal is rotated to collect a complete dataset of reflection intensities and positions.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined using computational methods.[17]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of atomic positions, yielding the final molecular structure.
B. Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular geometries, calculating rotational energy barriers, and understanding the electronic properties of o-terphenyl systems.[8][19] These ab initio methods solve quantum mechanical equations to model the molecule's behavior.[20] DFT calculations are often used to complement experimental data and to rationalize observed structures and reactivities.[12][13][21]
Diagram 2: Computational Workflow for DFT Geometry Analysis
Caption: A typical workflow for analyzing o-terphenyl geometry using DFT.
Applications in Drug Development and Materials Science
The rigid, well-defined three-dimensional structure of o-terphenyls makes them excellent scaffolds or linkers in various fields.
-
Drug Discovery: The o-terphenyl core can be used to rigidly orient functional groups in specific vectors to optimize binding to biological targets. This strategy has been successfully employed to develop potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy.[22] The terphenyl scaffold serves to rigidify the structure in a conformation that fits optimally into the binding cleft of the PD-L1 protein.[22]
-
Linker Technology: In targeted drug delivery systems like antibody-drug conjugates (ADCs), the linker connecting the antibody to the payload is critical.[23][24][] While flexible linkers are common, the use of rigid linkers based on scaffolds like o-terphenyl can provide better control over drug-antibody ratio (DAR) and improve pharmacokinetic properties.
-
Chiral Ligands: As mentioned, atropisomeric o-terphenyls are foundational components of privileged chiral ligands used to induce stereoselectivity in metal-catalyzed reactions.[14]
Conclusion
The geometry of o-terphenyl linkers is a direct consequence of steric hindrance, which forces the molecule into a stable, non-planar conformation. This inherent twist defines its three-dimensional architecture, characterized by specific inter-ring dihedral angles of approximately 60°. The high barrier to rotation around the inter-annular C-C bonds gives rise to atropisomerism in substituted derivatives, a property that has been widely exploited in the design of chiral catalysts and ligands. A comprehensive understanding of this geometry, achieved through a synergistic application of X-ray crystallography and computational modeling, is essential for rationally designing and implementing o-terphenyls as rigid, functional linkers and scaffolds in advanced materials and therapeutic agents.
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A Tale of Two Isomers: A Technical Guide to the Contrasting Worlds of o-Terphenyl and p-Terphenyl Bromomethyl Derivatives
<
Abstract
Terphenyls, hydrocarbons consisting of three interconnected benzene rings, form the backbone of a diverse range of functional materials. The strategic placement of a reactive bromomethyl group on these scaffolds unlocks immense potential for creating complex molecular architectures. This guide delves into the profound impact of constitutional isomerism on the properties and applications of bromomethylated terphenyls, focusing on the ortho- and para- isomers. We will explore how the twisted, non-planar structure of o-terphenyl contrasts with the linear rigidity of p-terphenyl, leading to divergent synthetic strategies, reactivities, and, ultimately, distinct applications in materials science and organic electronics.
The Core Structural Dichotomy: Steric Hindrance vs. Linear Planarity
The fundamental differences between o-terphenyl and p-terphenyl derivatives originate from the substitution pattern on the central benzene ring.
o-Terphenyl: In 1,2-diphenylbenzene, the adjacent phenyl groups create significant steric hindrance.[1][2] This forces the rings out of plane, resulting in a twisted, non-planar, and more flexible molecular conformation.[3] This inherent three-dimensional structure is crucial, as it disrupts efficient molecular packing and inhibits crystallization, a property extensively utilized in the formation of amorphous glasses.[4][5][6]
p-Terphenyl: In 1,4-diphenylbenzene, the phenyl groups are positioned opposite each other, leading to a linear, planar, and highly symmetric rod-like molecule.[3] This planarity allows for extended π-conjugation across the three aromatic rings and facilitates efficient crystal lattice formation.[3][7] This structural rigidity is a key attribute for applications requiring ordered molecular assemblies, such as liquid crystals and organic semiconductors.[7][8][9]
This conformational variance directly influences their fundamental physical properties.
| Property | o-Terphenyl | p-Terphenyl | Rationale |
| Molecular Shape | Twisted, Non-planar | Linear, Planar | Steric hindrance between adjacent phenyls in the ortho isomer forces a non-planar conformation.[3] |
| Melting Point | 55-59 °C[3] | 212–213 °C[3] | The planar structure of p-terphenyl allows for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces.[3] |
| Boiling Point | 332 °C[3] | 375 °C[3] | The larger surface area and stronger intermolecular forces of the linear p-terphenyl result in a higher boiling point. |
| Solubility | Generally higher in organic solvents | Generally lower in organic solvents | The less efficient packing of the non-planar o-terphenyl molecules makes them easier to solvate. |
| Primary Application Focus | Amorphous materials, glass formers[4][5] | Crystalline materials, liquid crystals, OLEDs[8][9][10] | The tendency to form disordered (amorphous) versus ordered (crystalline) solids dictates their use. |
Visualization: Conformational Isomers
The following diagram illustrates the fundamental structural difference between the planar p-terphenyl and the sterically hindered, twisted o-terphenyl backbone.
Caption: Conformational difference between p-terphenyl and o-terphenyl.
Synthesis of Bromomethyl Derivatives: A Tale of Accessibility
The most common route to bromomethyl terphenyls is the radical bromination of the corresponding methyl-terphenyl precursor using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
Synthetic Pathways
The key difference in the synthesis lies in the accessibility of the methyl group's benzylic protons to the bromine radical.
-
For p-Terphenyl Derivatives (e.g., 4-Methyl-p-terphenyl): The methyl group is exposed and readily accessible. The radical bromination typically proceeds with high efficiency and good yields.
-
For o-Terphenyl Derivatives (e.g., 2-Methyl-o-terphenyl): The methyl group is situated next to a bulky, twisted phenyl substituent. This steric hindrance can impede the approach of the bromine radical, potentially leading to slower reaction rates, lower yields, or the need for more forcing reaction conditions compared to the para isomer.
Visualization: Radical Bromination Workflow
This diagram outlines the general workflow for the synthesis of a bromomethyl terphenyl derivative via radical bromination.
Caption: General workflow for radical bromination of methyl-terphenyls.
Representative Experimental Protocol: Synthesis of 4-(Bromomethyl)-1,1':4',1''-terphenyl
This protocol is a representative example for the bromination of the readily accessible p-terphenyl backbone.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-p-terphenyl (1 equivalent).
-
Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride). Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when all the starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield the pure 4-(bromomethyl)-p-terphenyl.
It is important to note that similar conditions for an o-terphenyl analogue might require longer reaction times or result in a lower yield due to steric hindrance effects. [1]
Reactivity and Applications: From Ordered Electronics to Amorphous Films
The bromomethyl group is a versatile functional handle, primarily used in nucleophilic substitution reactions to attach the terphenyl core to other molecules or polymer backbones. The structural differences between the ortho- and para-isomers dictate their end-use applications.
Reactivity in Nucleophilic Substitution
The reactivity of the bromomethyl group is influenced by the steric environment.
-
p-Terphenyl Derivative: The electrophilic carbon of the -CH₂Br group is highly accessible to incoming nucleophiles, leading to efficient substitution reactions.
-
o-Terphenyl Derivative: The proximity of the twisted phenyl ring can sterically hinder the "backside attack" required for a typical Sₙ2 reaction, potentially slowing down the reaction rate compared to its para counterpart.[2]
Divergent Applications in Materials Science
The distinct molecular shapes of the two isomers lead to their use in completely different classes of materials.
-
p-Terphenyl Derivatives: Building Blocks for Crystalline Materials: The linear, rigid structure of bromomethyl p-terphenyl makes it an exceptional building block for materials that benefit from molecular order.[7]
-
Organic Light-Emitting Diodes (OLEDs): Used to synthesize host materials or emissive molecules where the rigid structure promotes good charge transport and high photoluminescent efficiency.[8][11]
-
Liquid Crystals: The rod-like shape is a fundamental requirement for forming liquid crystalline phases. The bromomethyl handle allows for its incorporation into more complex mesogenic structures.[8][9][12]
-
Plastic Scintillators: p-Terphenyl itself is an efficient scintillator, and its derivatives are used to create fluorescent dopants in plastics for radiation detection.[10][13]
-
-
o-Terphenyl Derivatives: Promoters of Amorphous Films: The bulky, non-planar structure of o-terphenyl derivatives is ideal for applications where crystallization must be prevented.
-
Amorphous Host Materials: In OLEDs, amorphous (glassy) thin films are desirable for their isotropic properties and lack of grain boundaries, which can impede device performance. o-Terphenyl-based materials have high glass transition temperatures (Tg), ensuring the morphological stability of the device during operation.[4][5]
-
Stabilizing Reactive Species: The steric bulk of terphenyl ligands, particularly those derived from the ortho-scaffold, can be used to stabilize highly reactive low-coordinate metal centers in organometallic chemistry.[14][15][16]
-
Visualization: Structure Determines Application
This diagram illustrates how the molecular shape of each isomer leads to either crystalline or amorphous packing, dictating their primary applications.
Caption: Relationship between molecular structure and material application.
Conclusion
The simple change in the substitution pattern from para to ortho in terphenyl systems creates a profound divergence in the chemical and physical properties of their bromomethyl derivatives. The linear, planar p-terphenyl bromomethyl compounds are ideal building blocks for crystalline, ordered materials essential for high-performance organic electronics and liquid crystals. In stark contrast, the twisted, sterically hindered o-terphenyl bromomethyl derivatives are champions of disorder, enabling the formation of stable, amorphous glassy films critical for device longevity and specialized organometallic applications. Understanding this fundamental structure-property relationship is paramount for researchers and developers aiming to rationally design and synthesize new functional organic materials.
References
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- ACS Publications. (2025, March 18). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
- Google Patents. (n.d.). EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions.
- PubMed Central. (n.d.). 2-Bromo-p-terphenyl.
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- PubMed Central. (n.d.). Structural diversity and biological activity of natural p-terphenyls.
- ResearchGate. (2020, December 4). Synthesis of 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl. Russian Journal of Organic Chemistry.
- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.
- ResearchGate. (n.d.). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection.
- SpringerLink. (2021, September 27). Structural diversity and biological activity of natural p-terphenyls. Phytochemistry Reviews.
- PubMed Central. (n.d.). Is Ortho-Terphenyl a Rigid Glass Former?.
- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.
- PubMed. (2016, July 14). Surface Mobility of Amorphous o-Terphenyl: A Strong Inhibitory Effect of Low-Concentration Polystyrene. The Journal of Physical Chemistry B.
- Wikipedia. (n.d.). Steric effects.
- RSC Publishing. (2022, February 5). Increased Crystallite Size in Thin Films of C60 and p- Terphenyls via PDMS-Assisted Crystallization.
- SlideShare. (n.d.). steric effect.pptx.
- Benchchem. (n.d.). A Comparative Guide to Biphenyl and Terphenyl Derivatives as Host Materials in OLEDs.
- Taylor & Francis Online. (2021, February 22). Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Liquid Crystals.
- Sigma-Aldrich. (n.d.). o-Terphenyl for synthesis.
- ACS Publications. (2015, March 24). Fast Surface Diffusion of Amorphous o-Terphenyl and Its Competition with Viscous Flow in Surface Evolution. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives.
- PrepChem.com. (n.d.). Synthesis of o-terphenyl.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Significance of Terphenyl Derivatives in Advanced Chemical Synthesis and Material Design.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,2-Bis(4-bromomethylphenyl)benzene in Organic Solvents
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility in Application
1,2-Bis(4-bromomethylphenyl)benzene is a complex aromatic compound with significant potential in organic synthesis, materials science, and medicinal chemistry. Its utility as a building block is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and formulation development. Understanding and predicting how this molecule behaves in various organic solvents is a critical first step in its practical application. This guide addresses this need by providing both a theoretical foundation and practical methodologies for solubility assessment.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of 1,2-Bis(4-bromomethylphenyl)benzene will be dictated by the interplay of its structural features with the properties of the solvent.
Molecular Structure of 1,2-Bis(4-bromomethylphenyl)benzene:
This molecule possesses a large, rigid, and nonpolar core composed of three benzene rings. The primary sources of polarity are the four bromomethyl (-CH₂Br) groups. The bromine atoms, being more electronegative than carbon, create dipoles in the C-Br bonds, making these regions of the molecule electrophilic.[2] However, the overall molecule is expected to be predominantly nonpolar due to the large hydrocarbon framework.
Solvent Classification and Predicted Solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Given the significant nonpolar character of the core aromatic structure, 1,2-Bis(4-bromomethylphenyl)benzene is predicted to exhibit its highest solubility in nonpolar organic solvents. The van der Waals interactions between the benzene rings of the solute and the nonpolar solvent molecules will be the primary driving force for dissolution. Synthesis procedures for similar brominated aromatic compounds often utilize solvents like carbon tetrachloride and hexane for reactions and purification, suggesting good solubility.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons. They are likely to be effective at solvating 1,2-Bis(4-bromomethylphenyl)benzene. The polar regions of these solvents can interact with the bromomethyl groups, while their organic character allows for favorable interactions with the aromatic rings. Dichloromethane and chloroform are often used for the purification of related brominated compounds, indicating their efficacy as solvents.[4][5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen). Due to the predominantly nonpolar nature of 1,2-Bis(4-bromomethylphenyl)benzene, it is expected to have low solubility in highly polar protic solvents like water.[6][7] Solubility in alcohols such as ethanol and methanol is likely to be limited but may be greater than in water. Some sources indicate that the related compound 1,2-bis(bromomethyl)benzene is soluble in ethanol.[4]
Experimental Determination of Solubility: A Practical Guide
Given the absence of published data, experimental determination is crucial. The following section outlines a standard protocol for determining the solubility of 1,2-Bis(4-bromomethylphenyl)benzene.
Materials and Equipment
-
1,2-Bis(4-bromomethylphenyl)benzene (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow: Equilibrium Solubility Method
The equilibrium solubility method is a reliable technique for determining the thermodynamic solubility of a compound.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,2-Bis(4-bromomethylphenyl)benzene to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment (e.g., an incubator or shaking water bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Determine the concentration of 1,2-Bis(4-bromomethylphenyl)benzene in the diluted samples using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Data Summary and Interpretation
While specific quantitative data for 1,2-Bis(4-bromomethylphenyl)benzene is not available, the following table provides a qualitative prediction of its solubility based on the principles discussed.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | High | The large, nonpolar aromatic core of the solute interacts favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Dichloromethane, THF, Acetone, Chloroform | Moderate to High | These solvents can solvate both the nonpolar aromatic regions and the polar bromomethyl groups, offering a good balance of interactions.[4][5] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The nonpolar character of the solute dominates, leading to weaker interactions with the highly polar, hydrogen-bonding network of these solvents. |
| Aqueous | Water | Very Low/Insoluble | The significant nonpolar surface area and lack of hydrogen bonding donors/acceptors on the core structure result in poor hydration and low aqueous solubility.[6][7] |
Conclusion and Future Directions
This technical guide provides a foundational understanding of the solubility of 1,2-Bis(4-bromomethylphenyl)benzene in organic solvents, bridging the gap left by the absence of specific experimental data. The theoretical predictions, based on molecular structure and the behavior of analogous compounds, suggest a high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic and aqueous media.
For researchers and professionals in drug development and materials science, the provided experimental protocols offer a clear and reliable path to obtaining precise quantitative solubility data. Such data is indispensable for optimizing synthetic routes, developing effective purification strategies, and formulating novel products based on this versatile molecule. Future work should focus on the systematic experimental determination of the solubility of 1,2-Bis(4-bromomethylphenyl)benzene in a range of pharmaceutically and industrially relevant solvents at various temperatures.
References
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MDPI. (2006, February 28). Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. Retrieved from [Link]
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ACS Publications. (2015, September 3). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Journal of Chemical & Engineering Data. Retrieved from [Link]
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ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction | Request PDF. Retrieved from [Link]
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Routledge. (n.d.). Halogenated Hydrocarbons: Solubility-Miscibility with Water - 1st Edition. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
UNIT I Benzene and its derivatives. (n.d.). effect of substituents on reactivity and orientation of. Retrieved from [Link]
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ResearchGate. (2017, July 12). (PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. Retrieved from [Link]
-
Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
-
University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2025, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-bis(bromomethyl)- (CAS 91-13-4). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2-bis(bromomethyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzene, 1,2-bis(bromomethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]
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Methodological & Application
Mastering the Selective Bromination of o-Terphenyl Derivatives: An In-Depth Guide to NBS Conditions
Introduction: The Strategic Importance of Brominated o-Terphenyls
o-Terphenyl derivatives are a class of compounds characterized by a central benzene ring flanked by two phenyl groups at the ortho positions. This unique sterically hindered scaffold imparts valuable properties, making them key building blocks in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as versatile intermediates in the synthesis of complex pharmaceutical agents.[1][2] The introduction of a bromine atom at the benzylic position of a substituted o-terphenyl unlocks a plethora of subsequent chemical transformations, enabling the construction of intricate molecular architectures.
N-Bromosuccinimide (NBS) has emerged as the reagent of choice for the selective bromination of benzylic C-H bonds.[3][4] Its primary advantage lies in its ability to provide a low and steady concentration of molecular bromine (Br₂) throughout the reaction, thereby favoring the desired free-radical substitution pathway while minimizing competing electrophilic addition or aromatic substitution reactions.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the NBS bromination of o-terphenyl derivatives, addressing the unique challenges posed by their sterically congested nature.
The Heart of the Matter: The Wohl-Ziegler Reaction Mechanism
The benzylic bromination of o-terphenyl derivatives using NBS proceeds via the well-established Wohl-Ziegler reaction, a free-radical chain mechanism.[6] Understanding this mechanism is paramount to controlling the reaction's outcome and troubleshooting potential issues. The process can be broken down into three key stages: initiation, propagation, and termination.
1. Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates initiator radicals which then react with a trace amount of HBr, always present in NBS, to produce a bromine radical (Br•).
2. Propagation: This is a cyclic process where the bromine radical abstracts a hydrogen atom from the benzylic position of the o-terphenyl derivative. This step is highly regioselective due to the formation of a resonance-stabilized benzylic radical.[3] This benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired brominated product and a new bromine radical, which continues the chain reaction.
3. Termination: The reaction ceases when two radicals combine to form a non-radical species.
Sources
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Application Notes and Protocols: Leveraging 1,2-Bis(4-bromomethylphenyl)benzene in the Synthesis and Functionalization of Covalent Organic Frameworks
Introduction: Expanding the Chemical Toolbox for Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities.[1][2] Their ordered nature is achieved by stitching together organic building blocks through strong covalent bonds, a process guided by the principles of reticular chemistry.[2][3] The majority of COFs are synthesized through reversible reactions, such as boronate ester formation or, more commonly, imine condensation (Schiff-base chemistry), which allows for "error-checking" and the formation of crystalline materials over amorphous polymers.[1][4] These materials are at the forefront of applications in gas storage, catalysis, sensing, and optoelectronics.[5][6]
While imine- and boronate-based COFs are well-established, the exploration of new synthetic routes and building blocks is crucial for expanding the functional diversity and improving the stability of these materials. This application note details the utility of 1,2-Bis(4-bromomethylphenyl)benzene, a versatile building block, in the synthesis and post-synthetic modification of COFs. The reactive bromomethyl groups offer a distinct pathway for framework construction and functionalization, moving beyond conventional chemistries to create robust and highly tailorable COF materials.
Part 1: De Novo COF Synthesis via Williamson Ether Linkage
The primary challenge in using precursors like 1,2-Bis(4-bromomethylphenyl)benzene for de novo COF synthesis is the typically irreversible nature of the bond-forming reaction. Unlike the reversible Schiff-base reaction, nucleophilic substitution reactions to form, for example, ether or amine linkages are generally irreversible. This can lead to kinetically trapped, amorphous polymer networks rather than crystalline COFs. However, with careful control over reaction conditions, it is possible to modulate the reaction kinetics to favor the formation of ordered frameworks.
Here, we propose a synthetic strategy based on the Williamson ether synthesis, reacting 1,2-Bis(4-bromomethylphenyl)benzene with a planar, multi-phenolic linker under solvothermal conditions. The choice of a rigid, planar co-monomer is critical to pre-organize the building blocks and favor a crystalline outcome.
Proposed Reaction Mechanism
The proposed reaction involves the nucleophilic attack of a phenoxide, generated in situ from a poly-phenolic monomer under basic conditions, on the electrophilic carbon of the bromomethyl group. The repetition of this S_N2 reaction in a geometrically constrained manner can lead to a 2D polymeric network.
Caption: Proposed workflow for ether-linked COF synthesis.
Experimental Protocol: Synthesis of a Hypothetical Ether-Linked COF
This protocol describes the synthesis of a 2D COF from 1,2-Bis(4-bromomethylphenyl)benzene and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
1,2-Bis(4-bromomethylphenyl)benzene
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Pyrex tube (heavy-walled)
-
Acetone, HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
Procedure:
-
Monomer Preparation: In a Pyrex tube, add 1,2-Bis(4-bromomethylphenyl)benzene (0.15 mmol, 57.3 mg) and HHTP (0.10 mmol, 32.4 mg).
-
Solvent and Base Addition: Add anhydrous K₂CO₃ (0.50 mmol, 69.1 mg) to the tube. Introduce a solvent mixture of anhydrous DMAc (1.0 mL) and anhydrous toluene (1.0 mL).
-
Causality Note: A mixed solvent system is often used in COF synthesis to balance monomer solubility and control the crystallization process.[7] DMAc helps dissolve the polar HHTP and base, while toluene can aid in the dissolution of the brominated precursor. The base is crucial for deprotonating the hydroxyl groups of HHTP to form the reactive phenoxide nucleophile.
-
-
Homogenization: Briefly sonicate the mixture to ensure a uniform suspension.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which could cause side reactions at high temperatures.
-
Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C and heat for 72 hours.
-
Causality Note: Solvothermal synthesis is the most common method for COF synthesis, as the elevated temperature and pressure can promote the formation of crystalline, thermodynamically favored products over amorphous, kinetically favored ones.[8] A reaction time of 3 days is typical to allow for the slow, reversible (or in this case, carefully controlled) bond formation and crystallization.[7]
-
-
Work-up and Purification: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the precipitate extensively with acetone (3 x 20 mL) and THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Activation: Dry the purified powder under vacuum at 80 °C for 12 hours to remove residual solvent from the pores. This process, known as activation, is essential before characterization of porosity.
Part 2: Post-Synthetic Modification (PSM) of COFs
Perhaps the most immediate and versatile application of 1,2-Bis(4-bromomethylphenyl)benzene is in the post-synthetic modification of existing COFs.[9][10] In this approach, a stable COF is first synthesized with reactive sites (e.g., -NH₂ or -OH groups) incorporated into its structure. The bromomethyl groups can then be used to "graft" new functionalities onto the COF scaffold. This strategy avoids potential interference of the desired functional groups with the COF crystallization process.[9]
Workflow for Post-Synthetic Functionalization
The process involves synthesizing a COF with available nucleophilic sites and then reacting it with 1,2-Bis(4-bromomethylphenyl)benzene. This can be used to cross-link layers or introduce aromatic functionalities that can be further modified.
Caption: Workflow for Post-Synthetic Modification (PSM).
Exemplary Protocol: Functionalization of an Amine-Containing COF
This protocol describes the modification of a hypothetical imine-based COF containing free amine groups, such as one synthesized with 1,3,5-tris(4-aminophenyl)benzene (TAPB).
-
COF Activation: Activate the pre-synthesized amine-containing COF by heating under vacuum to ensure pores are free of solvent and moisture.
-
Reaction Setup: Suspend the activated COF (100 mg) in anhydrous THF (10 mL) in a round-bottom flask. Add triethylamine (Et₃N) as a mild base to act as a proton sponge.
-
Modifier Addition: Add a solution of 1,2-Bis(4-bromomethylphenyl)benzene in THF dropwise to the COF suspension. The molar ratio should be optimized, but a starting point is a 1:1 ratio of bromomethyl groups to the COF's reactive amine sites.
-
Reaction: Stir the mixture at 60 °C under an inert atmosphere (e.g., N₂) for 48 hours.
-
Purification: Collect the solid by filtration. Wash thoroughly with THF and methanol to remove excess reagents and byproducts. Dry the modified COF under vacuum.
Characterization of the Synthesized Materials
A suite of analytical techniques is required to confirm the successful synthesis and determine the properties of the new COF materials.[11]
| Technique | Purpose | Expected Outcome for a Crystalline COF |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and long-range order of the material.[12] | A diffraction pattern with distinct peaks at specific 2θ values, corresponding to the ordered lattice planes of the COF structure. The experimental pattern should match well with a simulated pattern from a proposed crystal structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired covalent linkages and the consumption of starting materials.[13] | For the ether-linked COF, disappearance of the O-H stretching band from HHTP and the appearance of a new C-O-C (ether) stretching band. For the PSM product, the appearance of C-N stretching bands and changes in the N-H bending region. The characteristic C-Br stretch of the bromomethyl group should be absent or significantly diminished. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized material. | Images revealing the shape (e.g., spherical, rod-like, or irregular agglomerates) and size distribution of the COF particles.[13] |
| Nitrogen Adsorption-Desorption Isotherms | To measure the surface area (BET), pore volume, and pore size distribution, confirming permanent porosity.[12] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected for a porous COF. |
Potential Applications and Future Outlook
The development of COFs using 1,2-Bis(4-bromomethylphenyl)benzene opens up new avenues for materials with enhanced stability and functionality.
-
Heterogeneous Catalysis: The rigid, well-defined pore structure can be functionalized with catalytic sites. The aromatic backbone introduced by the modifier could be further metalated to create single-site catalysts.[14]
-
Gas Storage and Separation: The tunable pore size and chemical environment are ideal for selective gas adsorption applications.[5]
-
Drug Delivery: The inherent porosity and biocompatibility of some COFs make them candidates for controlled drug release systems.[15]
-
Sensing: Functionalization of the COF pores can create specific binding sites for detecting small molecules or ions.[6]
The use of less conventional linkers like 1,2-Bis(4-bromomethylphenyl)benzene represents a strategic expansion of COF chemistry. While challenges related to achieving high crystallinity with irreversible linkages remain, the potential for creating highly robust and functional materials makes this an exciting and promising area of research for materials scientists and drug development professionals.
References
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Covalent organic framework - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Covalent Organic Frameworks: Synthesis and Applications [article.sapub.org]
- 6. 共价有机框架 (COF) 正在推动可再生能源和生物医学领域的突破 | CAS [cas.org]
- 7. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 10. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalscience.berkeley.edu [globalscience.berkeley.edu]
- 12. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 13. Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02338B [pubs.rsc.org]
- 14. Facile synthesis of covalent organic framework derived Fe-COFs composites as a peroxidase-mimicking artificial enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preparation of Molecular Cages Using o-Terphenyl Linkers
Abstract
This application note details the protocol for synthesizing shape-persistent porous organic cages (POCs) utilizing o-terphenyl-based linkers. Unlike flexible alkyl spacers, the o-terphenyl moiety introduces a critical steric "twist" (atropisomerism) and a rigid geometry that prevents efficient packing in the solid state, thereby ensuring intrinsic porosity. This guide focuses on the thermodynamically controlled [4+6] imine condensation reaction between o-terphenyl bis-salicylaldehydes and
Design Principles & Mechanism
The success of molecular cage synthesis relies on "geometric matching" between the vertex and the linker.
-
The Vertex: Triptycene triamine (
symmetry) provides the directional corners of the tetrahedron. -
The Linker: o-Terphenyl derivatives serve as the edges. The 1,2-diphenylbenzene core is sterically crowded, forcing the peripheral phenyl rings to twist out of plane relative to the central ring. This twist is essential for:
-
Solubility: Disrupting
- stacking interactions that typically render planar aromatic systems insoluble. -
Shape Persistence: Preventing the collapse of the internal cavity.
-
Structural Logic Diagram
The following diagram illustrates the hierarchical assembly logic:
Figure 1: Hierarchical assembly logic for [4+6] porous organic cages.
Experimental Protocol
Reagents and Materials
-
Vertex: 2,6,14-Triaminotriptycene (Synthesized via nitration/reduction of triptycene).
-
Linker Precursor: 1,2-Dibromobenzene.
-
Boronic Acid: (3-Formyl-4-methoxyphenyl)boronic acid.
-
Catalysts: Pd(PPh
) (Suzuki coupling), Trifluoroacetic acid (TFA) (Cage formation). -
Solvents: 1,4-Dioxane, Chloroform (CHCl
), Methanol (MeOH), Tetrahydrofuran (THF).
Step 1: Synthesis of the o-Terphenyl Linker
Target Molecule: 4,4''-Dihydroxy-3,3''-diformyl-o-terphenyl
The synthesis utilizes a double Suzuki-Miyaura cross-coupling followed by deprotection.
-
Coupling Reaction:
-
Charge a Schlenk flask with 1,2-dibromobenzene (1.0 equiv), (3-formyl-4-methoxyphenyl)boronic acid (2.5 equiv), and K
CO (4.0 equiv). -
Add degassed 1,4-dioxane/H
O (4:1 v/v). -
Add Pd(PPh
) (5 mol%). -
Heat to 90°C under N
for 24 hours. -
Workup: Extract with EtOAc, wash with brine, dry over MgSO
. Purify via silica column chromatography (Hexane/EtOAc) to isolate the dimethoxy-dialdehyde intermediate. -
Note: The o-terphenyl core is formed here.[1][2] The steric bulk may require longer reaction times than standard couplings.
-
-
Deprotection (Demethylation):
-
Dissolve the intermediate in dry CH
Cl at 0°C. -
Slowly add BBr
(1M in CH Cl , 3.0 equiv). -
Stir at room temperature for 12 hours.
-
Quench: Carefully add MeOH at 0°C.
-
Purification: Recrystallize from EtOH/Hexane to obtain the pure o-terphenyl bis-salicylaldehyde linker.
-
Step 2: Cage Assembly ([4+6] Imine Condensation)
This step utilizes Dynamic Covalent Chemistry (DCC). The reaction is reversible, allowing the system to "error-check" and find the thermodynamic minimum (the closed cage).
Protocol:
-
Dissolution: In a clean, dry vial, dissolve Triaminotriptycene (40 µmol, 4 equiv) and the o-Terphenyl Linker (60 µmol, 6 equiv) in Chloroform (10 mL).
-
Optimization Note: If solubility is poor, use a mixture of CHCl
/MeOH (9:1) or THF.
-
-
Catalysis: Add TFA (2 µL, catalytic amount). The solution typically turns yellow/orange due to imine formation.
-
Equilibration: Seal the vial and let it stand undisturbed at room temperature for 3–5 days.
-
Alternative: For kinetic acceleration, heat to 60°C in a sealed pressure tube for 24 hours, then slowly cool to RT.
-
-
Isolation: The cage often precipitates as a microcrystalline powder.
-
Collect by filtration (or centrifugation).
-
Wash with cold MeOH to remove unreacted aldehydes/amines and oligomers.
-
-
Activation: To access porosity, the solvent molecules trapped inside must be removed without collapsing the cage.
-
Method: Soak the solid in dry pentane for 24 hours (solvent exchange), then dry under high vacuum at 80°C for 12 hours.
-
Characterization & Validation
NMR Spectroscopy[3][4][5][6][7][8][9]
-
1H NMR: Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine singlet (~8.5–9.0 ppm).
-
DOSY NMR: Diffusion Ordered Spectroscopy is critical to confirm the formation of a discrete species rather than a polymer. The diffusion coefficient (
) should correspond to a solvodynamic radius of ~1.5–2.0 nm (depending on the specific linker).
Gas Sorption (BET Analysis)
Nitrogen sorption isotherms at 77 K are the gold standard for validating porosity.
-
Expected Isotherm: Type I (microporous).
-
Target Surface Area: 600 – 2000 m²/g (BET).
-
Troubleshooting: If the surface area is low (<100 m²/g), the cage likely collapsed during activation. Try Supercritical CO
drying instead of vacuum drying.
Data Summary Table
| Parameter | Specification / Range | Notes |
| Reaction Stoichiometry | 4 (Amine) : 6 (Aldehyde) | Critical for tetrahedral topology. |
| Solvent System | CHCl | CHCl |
| Catalyst Load | 1–5 mol% TFA | Excess acid can protonate amines and inhibit reaction. |
| Temperature | 25°C – 65°C | Higher temp speeds up error correction (reversibility). |
| Yield | 40% – 85% | Depends on solubility and purification method. |
| Pore Size | 10 – 20 Å | Defined by the o-terphenyl span. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for o-terphenyl cage synthesis.
Advanced Considerations: Chemical Stability
Standard imine cages are hydrolytically unstable. To create robust materials for drug delivery or catalysis, the imine bonds can be reduced to amines.
-
Reduction Protocol: Treat the suspended cage in CHCl
with NaBH (or NaBH(OAc) ) in MeOH. -
Result: This converts the C=N bonds to C-N single bonds, locking the cage structure (irreversible) and significantly improving chemical stability against pH changes.
References
-
Mastalerz, M. (2018). "Porous Shape-Persistent Organic Cage Compounds of Different Size, Geometry, and Function." Accounts of Chemical Research, 51(10), 2411–2422. Link
-
Zhang, G., & Mastalerz, M. (2014). "Organic cage compounds – from shape-persistency to function." Chemical Society Reviews, 43, 1934-1947. Link
-
Tian, K., et al. (2022).[3] "Highly Selective Adsorption of Perfluorinated Greenhouse Gases by Porous Organic Cages." Advanced Materials, 34, 2202290.[3] Link
-
Kauch, M., & Hoppe, D. (2006). "Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation." Synthesis, 2006(10), 1575-1577. Link
Sources
Precision Synthesis of Shape-Persistent Macrocycles Using Terphenyl Units
Abstract & Strategic Significance
Shape-persistent macrocycles (SPMs) containing terphenyl units are not merely large rings; they are rigid, nanoporous scaffolds essential for constructing covalent organic frameworks (COFs), molecular sensors, and supramolecular hosts.[1] Unlike flexible crown ethers, terphenyl SPMs maintain a non-collapsible cavity defined by the geometry of the terphenyl backbone.
The Engineering Challenge: The synthesis of these systems fights a constant battle between entropy (favoring linear polymerization) and enthalpy (strain in the ring).[1] Furthermore, the rigid
This guide details two distinct synthetic pathways:
-
Thermodynamic Control (Self-Correcting): Precipitation-Driven Alkyne Metathesis (PDAM).
-
Kinetic Control (Irreversible): High-Dilution Sonogashira Coupling.
Molecular Design: The "Angle & Anchor" Principle
Before touching a flask, the macrocycle must be engineered for closure and solubility.[1]
A. Geometric Pre-organization (The Angle)
The terphenyl unit acts as the geometric corner. The substitution pattern dictates the final pore size and polygon shape.
-
-Terphenyl (
): Naturally provides a angle.[1] Ideal for hexagonal macrocycles when linked with linear spacers (acetylene or phenylene).[1] -
-Terphenyl: Provides acute angles (
), often leading to smaller trimers or tetramers.[1] -
-Terphenyl: Acts as a linear extender (
), increasing pore size but requiring other units (like corner pieces) to close the ring.[1]
B. Solubility Anchors (The Anchor)
Critical Rule: Never synthesize a "naked" terphenyl macrocycle. It will be insoluble.
-
Side-chains: You must append solubilizing chains (e.g.,
, -butyl, or branched 2-ethylhexyl groups) to the central phenyl ring of the terphenyl unit.[1] -
Function: These chains disrupt
-stacking during synthesis, keeping the growing oligomer in solution long enough to cyclize.[1]
Workflow Visualization: Pathway Selection
Figure 1: Decision tree for selecting the synthetic strategy based on linkage reversibility.[1]
Protocol A: Precipitation-Driven Alkyne Metathesis (Thermodynamic)
Best for: High yields (>70%), large batches, and self-correcting synthesis.[1] Mechanism: Reversible breaking/forming of alkyne bonds. Linear polymers are converted into cycles because the cycles remain in solution while the byproduct precipitates (or is removed by vacuum), driving Le Chatelier's principle.[1]
Materials
-
Precursor:
-Terphenyl dipropynyl derivative (functionalized with alkyl chains).[1] -
Catalyst: Molybdenum(VI) carbyne complex (e.g., Schrock catalyst) or Mortreux system (
+ -chlorophenol).[1] -
Solvent: 1,2,4-Trichlorobenzene (high boiling point) or Toluene (if vacuum driven).[1]
-
Scavenger: 5Å Molecular Sieves (activated).
Step-by-Step Methodology
-
Glovebox Setup: Alkyne metathesis catalysts are extremely moisture/oxygen sensitive. All solids must be weighed in an Argon-filled glovebox.[1]
-
Catalyst Activation: In a distinct vial, mix
(1 eq) with -chlorophenol (10 eq) in dry toluene at 85°C for 30 mins until the active species forms (solution turns dark red/purple). -
Reaction Assembly:
-
Dissolve the terphenyl precursor (20 mM - note: higher concentration than kinetic methods) in dry 1,2,4-trichlorobenzene.
-
Add the activated catalyst solution (5-10 mol%).
-
The Driver: If using a propynyl precursor, the byproduct is 2-butyne.[1] Apply a dynamic vacuum (200 mbar) to continuously remove gaseous 2-butyne.[1]
-
-
Aging (Error Correction): Stir at 80°C for 24-48 hours. During this phase, linear oligomers break down and reform.[1] The thermodynamic minimum (the macrocycle) will accumulate.[1]
-
Quench: Expose to air and add wet acetone. The active catalyst oxidizes immediately.
-
Purification:
-
Pass through a short plug of silica to remove metal salts.
-
Perform Recycling GPC (Gel Permeation Chromatography) if oligomers persist.[1]
-
Protocol B: High-Dilution Sonogashira Coupling (Kinetic)
Best for: Irreversible C-C bond formation, creating robust, chemically stable rings.[1] Mechanism: Palladium-catalyzed cross-coupling.[1] Success relies entirely on the probability of the two ends of a single molecule meeting (intramolecular) vs. two different molecules meeting (intermolecular).[1]
Materials
-
Precursor A: Di-iodo-functionalized terphenyl.[1]
-
Precursor B: Di-ethynyl-functionalized terphenyl.[1]
-
Catalyst:
or .[1] -
Co-catalyst: CuI (Copper Iodide).[1]
-
Base: Diisopropylamine (DIPA) or Piperidine.[1]
Step-by-Step Methodology
-
The Pseudo-High Dilution Setup:
-
Do not mix all reagents at once.
-
Prepare a "Catalyst Pool": Degassed THF/DIPA (1:1) containing the Pd catalyst and CuI in a large round-bottom flask.[1] Heat to 60°C.
-
-
Slow Addition (The Critical Step):
-
Dissolve Precursor A and Precursor B in a separate syringe.
-
Use a syringe pump to add the precursor mixture to the Catalyst Pool at a rate of 1 mL/hour .
-
Why? This keeps the instantaneous concentration of free monomers extremely low (
M), statistically favoring ring closure.[1]
-
-
Monitoring: Monitor by MALDI-TOF MS. You are looking for the monomeric cycle peak. If you see a ladder of peaks (
), your addition rate was too fast. -
Workup:
Data Analysis & Characterization Standards
| Technique | What to look for | Success Indicator |
| MALDI-TOF MS | Molecular Ion ( | Sharp peak at exact mass of cycle.[1] Absence of |
| 1H NMR | Symmetry & Shift | Peaks should be sharp. Broad peaks indicate aggregation. Aromatic protons often shift upfield due to shielding if the ring is small. |
| GPC | Hydrodynamic Volume | The cycle will elute later than its linear polymer analogue (smaller hydrodynamic radius).[1] |
| VPO | Molecular Weight | Vapor Pressure Osmometry confirms the aggregation state in solution. |
Troubleshooting: The "Black Reaction"
-
Symptom: The Sonogashira reaction turns pitch black and yields drop immediately.
-
Cause: Palladium Black formation. This occurs when the catalytic cycle collapses, usually due to oxygen ingress or lack of stabilizing ligands.[1]
-
Fix: Reactivate the Schlenk line. Add excess
ligand to the reaction mixture to stabilize the Pd(0) species.[1]
References
-
Zhang, W., & Moore, J. S. (2006).[1][3] Shape-Persistent Macrocycles: Structures and Synthetic Approaches from Arylene and Ethynylene Building Blocks. Angewandte Chemie International Edition.
-
Gross, D. E., et al. (2011). Precipitation-Driven Alkyne Metathesis Macrocyclization. Journal of the American Chemical Society.[4][5]
-
Hoger, S. (2004). Shape-Persistent Macrocycles: From Molecules to Materials.[3][6] Chemistry – A European Journal.
-
Erickson, K. A., et al. (2025).[1] Kinetic Control and Trapping in the Supramolecular Polymerization of m-Terphenyl Bis-Urea Macrocycles. Chemistry – A European Journal.
-
Stroia, I., et al. (2022).[1][2] Novel Macrocycles Embedding p,p'-Terphenyl Units: Synthesis, Characterization... Revue Roumaine de Chimie.
-
[Link]
-
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. works.swarthmore.edu [works.swarthmore.edu]
- 5. Dynamic Covalent Macrocycles Constructed via Organic Templates [manu56.magtech.com.cn]
- 6. mdpi.com [mdpi.com]
Technical Application Note: Precision Amination of 1,2-Bis(4-bromomethylphenyl)benzene
[1]
Abstract & Introduction
1,2-Bis(4-bromomethylphenyl)benzene is a specialized o-terphenyl derivative featuring two reactive benzylic bromide "arms" on the distal para positions of the lateral phenyl rings.[1] Unlike the more common
This guide provides a rigorous protocol for the functionalization of this scaffold with amines. The steric bulk of the ortho-terphenyl core imposes specific geometric constraints, requiring tailored reaction conditions to control the competition between linear bis-functionalization and macrocyclization .
Chemical Context & Reactivity Profile[1]
Structural Analysis
The substrate consists of a central benzene ring substituted at the 1,2-positions by p-bromomethylphenyl groups.
-
Twisted Geometry: Due to steric repulsion between the lateral rings, the o-terphenyl core adopts a non-planar, twisted conformation (dihedral angle
50-60°). -
Reactivity: The benzylic bromides are highly electrophilic (
active).[1] However, the spatial separation of the two electrophilic sites ( 5-8 Å depending on conformation) dictates the outcome of amination.
Reaction Pathways[1]
-
Pathway A: Bis-Functionalization (Linear): Reaction with excess secondary amines yields open-chain bis-tertiary amines.[1] This is kinetically favored at high concentrations.[1]
-
Pathway B: Macrocyclization: Reaction with primary diamines or rigid linkers can lead to [1+1] or [2+2] macrocycles.[1] This requires High Dilution Principles to suppress oligomerization.[1]
Experimental Protocols
Pre-requisite: Synthesis of the Scaffold
Note: As this specific derivative is often custom-synthesized, we provide the standard preparation route to ensure starting material quality.
Step 1: Suzuki Coupling
-
Reagents: 1,2-Dibromobenzene (1.0 eq), 4-Tolylboronic acid (2.5 eq),
(5 mol%), (aq).[1] -
Conditions: Reflux in Toluene/EtOH/H2O (2:1:1) for 24h.
-
Product: 4,4''-Dimethyl-o-terphenyl.[1]
Step 2: Radical Bromination
-
Reagents: 4,4''-Dimethyl-o-terphenyl (1.0 eq), NBS (2.2 eq), AIBN (catalytic).[1]
-
Conditions: Reflux in
or Benzene (anhydrous) under for 4-6h. -
Purification: Recrystallization from Cyclohexane/CHCl3.[1]
-
QC Check:
NMR must show disappearance of methyl singlet ( 2.[1]4) and appearance of ( 4.5-4.7).[1]
Protocol A: Synthesis of Bis-Tertiary Amines (Linear)
Target: Functionalization with secondary amines (e.g., Morpholine, Diethylamine) for solubility or biological activity.
Reagents:
-
Substrate: 1,2-Bis(4-bromomethylphenyl)benzene (1.0 mmol, 494 mg)[1]
-
Amine: Morpholine (4.0 mmol, 4.0 eq)
-
Base:
(anhydrous, 4.0 mmol) or DIPEA (4.0 mmol)[1] -
Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]
Procedure:
-
Dissolution: Dissolve the dibromide substrate in MeCN (10 mL, 0.1 M).
-
Addition: Add
followed by the amine dropwise at Room Temperature (RT). -
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (
) should disappear; product is usually more polar.[1] -
Workup:
-
Purification: Flash chromatography is rarely needed if excess amine is volatile.[1] For non-volatile amines, pass through a short plug of neutral alumina.
Protocol B: Macrocyclization (Formation of Cyclophanes)
Target: Creating rigid molecular clips using diamines (e.g., 4,4'-Bipyridine or Benzidine).
Critical Parameter: Concentration must be kept
Procedure:
-
Setup: Use a 1L round-bottom flask equipped with a high-efficiency condenser and a syringe pump.
-
Solvent: 500 mL Acetonitrile (MeCN) + Toluene (1:1 mix) to balance solubility.
-
Base:
(excess) suspended in the solvent.[1] -
Addition:
-
Solution A: Dibromide substrate (0.5 mmol) in 20 mL solvent.
-
Solution B: Diamine linker (0.5 mmol) in 20 mL solvent.
-
Simultaneously add Solution A and B via syringe pump over 12 hours into the refluxing base suspension.
-
-
Post-Reaction: Reflux for an additional 12 hours after addition is complete.
-
Workup: Filter inorganic salts. Evaporate solvent.[1][2][3][4]
-
Purification: The crude will contain oligomers.[1] Purify via Preparative HPLC or Gel Permeation Chromatography (GPC).[1]
Critical Process Parameters (CPPs) & Troubleshooting
Solvent Selection Matrix
The choice of solvent significantly impacts the
| Solvent | Polarity | Rate ( | Solubility (Substrate) | Recommendation |
| Acetonitrile | High | Fast | Moderate | Best for Protocol A (Easy removal) |
| DMF | High | Very Fast | High | Good for unreactive amines; hard to remove.[1] |
| Toluene | Low | Slow | High | Use for Protocol B (High Dilution) to suppress polymer precip.[1] |
| THF | Moderate | Moderate | High | Good general alternative.[1] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of amine or low temp.[1] | Switch to DMF, increase temp to 80°C, add KI (catalytic Finkelstein). |
| Polymerization (Insoluble gum) | Concentration too high (Protocol B).[1] | Reduce concentration to 1 mM. Use pseudo-high dilution. |
| Hydrolysis (Alcohol byproduct) | Wet solvent or hygroscopic base.[1] | Dry solvents over molecular sieves (3Å). Use anhydrous bases.[1] |
| Yellowing/Darkening | Oxidation of amine or benzylic position.[1] | Perform reaction under Argon/Nitrogen atmosphere. |
Visualizing the Workflow
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Reaction pathway divergence. High concentration favors linear bis-amination, while high dilution is required to access the macrocyclic manifold.
Safety & Handling
-
Lachrymator Hazard: Benzylic bromides are potent eye and respiratory irritants.[1] All weighing and handling must occur in a functioning fume hood.[1]
-
Skin Contact: These compounds are alkylating agents.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Storage: Store the dibromide at 4°C, protected from light and moisture, to prevent hydrolysis to the diol.
References
-
Synthesis of Terphenyl Cores
-
Bromination of Methyl Aromatics
-
Macrocyclization Principles
-
Terphenyl Scaffolds in Supramolecular Chemistry
Sources
- 1. Buy 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene | 116129-61-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands [mdpi.com]
- 4. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Removing succinimide byproduct from NBS bromination
Ticket ID: NBS-PUR-001 Subject: Removal of Succinimide Byproducts from Wohl-Ziegler Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely performing a Wohl-Ziegler bromination (allylic/benzylic bromination) or electrophilic bromination using N-Bromosuccinimide (NBS). The reaction converts NBS into succinimide , a stoichiometric byproduct that must be removed.[1]
Succinimide contamination is a frequent bottleneck because its solubility profile mimics many polar organic products, leading to co-elution during chromatography and "streaking" on silica gel.[1] This guide provides chemically grounded protocols to isolate your product based on the solvent system you utilized.
Module 1: The Solubility Matrix
Understanding the enemy. Succinimide is a polar imide (
| Solvent System | Succinimide Solubility | Density Behavior | Recommended Removal Method |
| Water | High ( | N/A (Dissolves) | Aqueous extraction (Wash) |
| Ethanol/Methanol | High | N/A (Dissolves) | Evaporate & Precipitate |
| Dichloromethane (DCM) | Moderate/Low | Sinks ( | Aqueous Wash or Filtration (poor) |
| Carbon Tetrachloride | Insoluble | Floats ( | Filtration (The Classic Method) |
| Hexane/Pentane | Insoluble | Sinks | Filtration / Trituration |
| Diethyl Ether | Insoluble | Sinks | Filtration / Trituration |
Technical Note: Succinimide has a density of
. [2] * In CCl( ), succinimide floats .
In DCM (
), succinimide sinks (if it precipitates).
Module 2: Troubleshooting Protocols
Scenario A: The "Classic" Non-Polar Workup (CCl
, Benzene, PhCF
)
Context: You used a non-polar solvent to drive the radical mechanism.
The Issue: The reaction mixture is cloudy with a white solid. The Fix: Filtration.
-
Cool the Reaction: Chill the reaction mixture to
(ice bath). Succinimide solubility drops drastically in cold non-polar solvents. -
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.
-
Observation: The white solid collected is succinimide.
-
Validation: The filtrate contains your brominated product.
-
-
Wash (Optional): Rinse the filter cake with cold solvent (CCl
or Hexane) to recover trapped product.
Scenario B: The "Modern" Polar Workup (DCM, Acetonitrile)
Context: You used DCM or MeCN due to CCl
The Issue: Succinimide is partially soluble, preventing simple filtration.[3] The Fix: Aqueous Extraction.
-
Concentration (If MeCN used): If Acetonitrile was the solvent, remove it via rotary evaporation first. Re-dissolve the residue in Ethyl Acetate or Diethyl Ether.
-
Why? MeCN is miscible with water and will ruin phase separation.
-
-
The Water Wash:
-
Add the organic layer to a separatory funnel.
-
Wash 1: Water (
volume). -
Wash 2: Saturated NaHCO
(removes residual HBr and unreacted NBS). -
Wash 3: Brine (to dry the organic layer).
-
-
Validation: Succinimide is aggressively hydrophilic. Two water washes typically remove
of the byproduct.
Scenario C: Stubborn Contamination (Chromatography Issues)
Context: You see a singlet at 2.7 ppm in NMR, or your column is streaking.
The Issue: Succinimide is polar and hydrogen-bond donating. It drags on silica, potentially co-eluting with polar products. The Fix: The "Flash Filter" or Trituration.
-
Trituration (Pre-Column):
-
Dissolve the crude oil in a minimum amount of DCM.
-
Slowly add cold Hexane or Diethyl Ether until cloudy.
-
Cool to
. Succinimide will crystallize out.[4] Filter it off.
-
-
The "Flash" Plug:
Module 3: Visual Diagnostics
Workflow Decision Tree
Use this logic flow to determine the correct purification path based on your reaction solvent.
Figure 1: Decision matrix for succinimide removal based on solvent polarity and solubility parameters.
The Wohl-Ziegler Cycle & Byproduct Formation
Understanding why succinimide forms helps in managing it.[5]
Figure 2: The Wohl-Ziegler cycle.[6] Note that NBS is converted stoichiometrically to Succinimide as it feeds Br2 into the radical chain.
Module 4: Frequently Asked Questions (FAQ)
Q1: How do I confirm succinimide contamination using NMR?
A: In
Q2: Why did my succinimide float in the reaction but sink during the wash? A: This is a density inversion.
-
Reaction: In CCl
(density 1.59), succinimide (density 1.41) is lighter and floats.[5] -
Workup: If you add water (density 1.00), succinimide dissolves in the water. If you are washing a DCM layer (density 1.33), the water layer (now containing the succinimide) will sit on top of the DCM.
Q3: Can I use "Green" solvents instead of CCl
Q4: My product is water-soluble. How do I remove succinimide now? A: If your product is also water-soluble, you cannot use an aqueous wash.
-
Protocol: Use Flash Chromatography . Succinimide is very polar. Use a gradient starting with 100% Hexane/Pentane and slowly increase polarity. Your product (likely less polar than the imide) should elute first.
-
Alternative: Sublimation.[9] Succinimide sublimes at high vacuum/temp, but this risks decomposing your bromide.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal.[5] Available at: [Link]
-
NBS Bromination Workup Discussions. ResearchGate Technical Forum. Available at: [Link]
-
Green Solvents for Radical Reactions. Royal Society of Chemistry (Green Chem). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Succinimide [drugfuture.com]
- 3. reddit.com [reddit.com]
- 4. Succinimide | 123-56-8 [chemicalbook.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]
- 9. Succinimide (CAS 123-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing Solvent Choice for o-Terphenyl Macrocyclization
Case ID: OTP-MACRO-SOLV-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Entropy-Enthalpy Battle
Macrocyclization of o-terphenyl backbones presents a unique thermodynamic paradox. You are fighting entropy (bringing two distant ends together) while managing enthalpy (the strain of the o-terphenyl twist).
In linear synthesis, solvent choice is often just about solubility. In macrocyclization, the solvent is a structural reagent . It dictates the "Effective Molarity" (EM)—the local concentration of the reactive chain end relative to its partner.
This guide moves beyond generic "high dilution" advice. We analyze how solvent polarity, viscosity, and specific solvation effects manipulate the o-terphenyl conformer population to favor cyclization over oligomerization.
Module 1: Troubleshooting Reaction Outcomes
Diagnostic: What is your reaction telling you?
Before changing solvents, identify the failure mode. Use this decision matrix to diagnose the root cause based on crude NMR or LC-MS data.
Figure 1: Diagnostic workflow for identifying solvent-based failure modes in macrocyclization.
Module 2: The Solvophobic Effect & Pre-organization
The Core Concept: o-Terphenyls are hydrophobic. If you use a solvent that dissolves the backbone too well (e.g., pure THF or DCM), the chain remains extended, increasing the probability of intermolecular collision (oligomerization).
The Fix: Use a solvent system that is "marginally poor" for the backbone but good for the reactive functional groups. This forces the hydrophobic o-terphenyl backbone to coil or fold to minimize solvent contact, bringing the reactive ends closer (increasing EM).
Solvent Selection Matrix
| Solvent System | Polarity (Dielectric) | Interaction Type | Recommended For | Mechanism |
| Toluene/MeOH (9:1) | Low / High Mix | Solvophobic | Precipitation-Driven Cyclization. Product often crashes out, driving equilibrium. | Methanol forces the terphenyl to fold; Toluene keeps the transition state accessible [1]. |
| 1,2-Dichlorobenzene | Low | High-Temperature Closures. (e.g., Suzuki, Heck). | High BP allows thermal overcoming of rotational barriers. | |
| Acetonitrile (MeCN) | High | Dipole-Dipole | Cation-Templated Cyclization. | High polarity supports cationic templates (e.g., metals or ammonium salts) that organize the chain [3]. |
| CHCl3/EtOH | Medium | H-Bonding | Imine/Schiff Base Formation. | Ethanol provides proton transfer capability; Chloroform solubilizes the organic backbone. |
Critical Insight: For o-terphenyls, MeCN is often superior to DCM despite lower solubility, because it encourages the "U-turn" conformation via solvophobic collapse [4].
Module 3: Protocol - Pseudo-High Dilution (The "Drip" Method)
If thermodynamic control (Module 2) fails, you must rely on kinetic control. The goal is to keep the instantaneous concentration of the linear precursor near zero.
Why this works: The rate of cyclization is first-order (
Standard Operating Procedure (SOP)
Equipment:
-
Dual-channel Syringe Pump (e.g., Harvard Apparatus).
-
High-precision gastight syringes (Hamilton).
-
Vigorous stirring (magnetic or overhead).
Step-by-Step:
-
The Heel: Place 80% of your total solvent volume in the reaction flask. Bring to reflux/reaction temperature.[1]
-
Tip: Add a "template" here if applicable (e.g., a metal salt).
-
-
The Feed: Dissolve your linear precursor in the remaining 20% of solvent.
-
Concentration Limit: The feed solution should not exceed 10 mM.
-
-
The Catalyst (If applicable):
-
Option A (Catalyst in Heel): For robust catalysts (e.g., Pd(PPh3)4).
-
Option B (Split Feed): For sensitive catalysts, dissolve catalyst in a separate syringe and co-inject to maintain active species ratio.
-
-
The Addition: Set the syringe pump to add the precursor over 8–12 hours .
-
Calculation: Addition rate should be slower than the reaction half-life (
). If the reaction is fast (e.g., acid chloride coupling), 4 hours is sufficient. If slow (e.g., olefin metathesis), extend to 24 hours.
-
Module 4: Advanced Optimization (Atropisomerism)
o-Terphenyl macrocycles often exhibit atropisomerism (restricted rotation), leading to separable isomers (e.g., syn vs. anti or P vs. M helices).
Solvent Influence on Selectivity:
-
Viscosity Effect: High viscosity solvents (e.g., ethylene glycol mixtures, ionic liquids) can slow down the rotational relaxation of the o-terphenyl bond during the transition state, potentially trapping kinetic products [5].
-
Temperature/Solvent Pairing:
-
To scramble isomers (Thermodynamic mix): Use high-boiling non-polar solvents (e.g., Xylenes, Mesitylene) at >140°C.
-
To lock a specific isomer (Kinetic trap): Use low-boiling polar solvents (e.g., DCM, Acetone) at reflux, provided the reaction works at low temp.
-
Workflow: Optimizing for Yield vs. Selectivity
Figure 2: Strategic decision path for solvent selection based on target outcome.
FAQ: Common Pitfalls
Q: My precursor is insoluble in the "folding" solvents (like MeCN). What do I do? A: Use a Binary Solvent System . Dissolve the precursor in a minimum amount of "Good" solvent (e.g., THF), and inject this into a large "Heel" of the "Poor" solvent (e.g., MeCN). As the drop hits the bulk solvent, the precursor experiences a sudden polarity shift, triggering the fold immediately before reaction.
Q: I see the product on LC-MS, but it disappears over time. A: You are likely seeing reversible macrocyclization (common in imine/boronate chemistry). If the solvent contains trace water or competing nucleophiles, the ring opens and polymerizes.
-
Fix: Use anhydrous solvents and add molecular sieves to the reaction flask to trap water, driving the equilibrium toward the cycle.
Q: Can I use microwave heating? A: Generally, No for high-dilution. Microwaves heat rapidly, but they don't solve the concentration problem. However, if you use solid-supported synthesis (pseudo-dilution via immobilization), microwave heating in DMF/NMP is excellent for overcoming the o-terphenyl strain energy.
References
-
Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation. Organic Chemistry Frontiers. Link
-
Efficient macrocyclization of U-turn preorganized peptidomimetics: the role of intramolecular H-bond and solvophobic effects. PubMed. Link
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. Link
-
Solvophobic Effect-Driven C4-Selective Oxidation... by a Macrocyclic Supramolecular Catalyst. ChemRxiv. Link
-
Structural and solvent control of nonadiabatic photochemical bond formation: photocyclization of o-terphenyl in solution. PubMed. Link
Sources
Technical Support Center: Purification of 1,2-Bis(4-bromomethylphenyl)benzene by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,2-Bis(4-bromomethylphenyl)benzene via recrystallization. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to help you navigate and resolve specific experimental hurdles you may encounter during the purification of 1,2-Bis(4-bromomethylphenyl)benzene.
Question 1: My 1,2-Bis(4-bromomethylphenyl)benzene is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For a compound like 1,2-Bis(4-bromomethylphenyl)benzene, which has a relatively large and complex structure, this can be a common issue.
Causality and Solution:
-
High Concentration: The concentration of your compound in the hot solvent may be too high, leading to it precipitating out of solution at a temperature where it is still molten. To remedy this, add a small amount of additional hot solvent to the mixture until the oil redissolves, then allow it to cool more slowly.[1]
-
Rapid Cooling: Cooling the solution too quickly can also induce oiling out. A gradual decrease in temperature is crucial for the ordered arrangement of molecules into a crystal lattice.[2] Try insulating your flask to slow down the cooling process.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A solvent in which the compound is excessively soluble, even at lower temperatures, can lead to oiling out. Consider a solvent pair to fine-tune the solubility.
Question 2: I'm experiencing a very low yield of purified 1,2-Bis(4-bromomethylphenyl)benzene after recrystallization. What are the likely causes and how can I improve my recovery?
Answer:
A low yield can be frustrating, but it's often a solvable problem. The primary reasons for poor recovery are typically related to the volume of solvent used or premature crystallization.
Causality and Solution:
-
Excess Solvent: Using too much solvent is a common mistake that leads to a significant portion of your product remaining in the mother liquor even after cooling.[3] To check if this is the issue, you can try evaporating some of the solvent from the filtrate and see if more crystals form upon cooling. For future experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If your product crystallizes too early, for instance, during hot filtration to remove insoluble impurities, you will lose a substantial amount of your compound. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated, and use a slight excess of hot solvent to keep the compound dissolved during this step. You can then boil off the excess solvent before allowing the solution to cool and crystallize.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your purified product. Always use a minimal amount of ice-cold solvent for washing.
Question 3: After recrystallization, my 1,2-Bis(4-bromomethylphenyl)benzene is still colored. How can I remove colored impurities?
Answer:
The presence of color in your final product indicates that colored impurities are co-crystallizing with your compound. These are often polar, high-molecular-weight byproducts from the synthesis.
Causality and Solution:
-
Adsorption with Activated Charcoal: A highly effective method for removing colored impurities is to use activated charcoal (carbon).[1] After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Caution with Charcoal: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently. Also, be aware that using too much charcoal can lead to the loss of your desired product through adsorption.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the recrystallization of 1,2-Bis(4-bromomethylphenyl)benzene.
Question 4: What are the best solvents for the recrystallization of 1,2-Bis(4-bromomethylphenyl)benzene?
Answer:
The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[3] For polyaromatic compounds like 1,2-Bis(4-bromomethylphenyl)benzene, a good starting point is to test non-polar and moderately polar solvents.
| Solvent/Solvent System | Rationale for Use |
| Chloroform | Often a good solvent for aromatic compounds. For the related compound 1,2-bis(bromomethyl)benzene, it has been used successfully for recrystallization.[4] |
| Petroleum Ether | A non-polar solvent that can be effective for recrystallizing non-polar compounds. Also used for 1,2-bis(bromomethyl)benzene.[4] |
| Toluene/Hexane | A common solvent pair. Toluene is a good solvent for aromatic compounds, and hexane can be used as an anti-solvent to induce crystallization.[5] |
| Dichloromethane | Another chlorinated solvent that can be effective for dissolving polyaromatic hydrocarbons.[6] |
| Acetonitrile | A polar aprotic solvent that can be a good choice for recrystallizing compounds with multiple aromatic rings.[7] |
It is always recommended to perform small-scale solubility tests with a few different solvents to determine the optimal choice for your specific sample.
Question 5: What are the common impurities I should be aware of when purifying 1,2-Bis(4-bromomethylphenyl)benzene?
Answer:
Understanding the potential impurities is crucial for an effective purification strategy. The synthesis of 1,2-Bis(4-bromomethylphenyl)benzene typically involves the bromomethylation of 1,2-diphenylbenzene. Potential impurities include:
-
Unreacted Starting Material: Residual 1,2-diphenylbenzene.
-
Mono-brominated Product: 1-(4-bromomethylphenyl)-2-phenylbenzene, where only one of the phenyl rings has been bromomethylated.
-
Over-brominated Products: Species where more than two bromomethyl groups have been added to the aromatic rings.
-
Side-chain Oxidation Products: If conditions are not carefully controlled, the methyl groups can be oxidized to aldehydes or carboxylic acids.
-
Impurities from the Brominating Agent: For example, if N-bromosuccinimide (NBS) is used, residual succinimide may be present.[4]
Most of these impurities will have different solubility profiles from the desired product, allowing for their removal by a carefully executed recrystallization.
III. Experimental Protocol and Workflow
Detailed Step-by-Step Methodology for Recrystallization:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude 1,2-Bis(4-bromomethylphenyl)benzene and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is key to forming large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Workflow Diagram:
Caption: Recrystallization workflow for 1,2-Bis(4-bromomethylphenyl)benzene.
Troubleshooting Logic Diagram:
Caption: Troubleshooting common recrystallization problems.
IV. References
Sources
Technical Support Center: Benzyl Bromide Handling & Safety
Case ID: BNBR-SAFE-001
Status: Active Priority: Critical (Lachrymator/Corrosive) Assigned Specialist: Senior Application Scientist
Executive Summary
Benzyl bromide (
This guide moves beyond generic MSDS advice, providing field-tested protocols to manage the specific volatility and reactivity profile of benzyl bromide.
Module 1: Pre-Operational Setup & PPE
Q: What specific PPE is required beyond standard lab coats and gloves?
A: Standard nitrile gloves offer only temporary protection against benzyl bromide due to permeation.
-
Glove Protocol: Use double-gloved nitrile (minimum) or Silver Shield/Laminate gloves for extended handling. If benzyl bromide touches the outer glove, change it immediately.
-
Respiratory/Eye Protection:
-
Mandatory: Chemical splash goggles. Safety glasses are insufficient because vapors bypass side shields.
-
Recommended: A face shield is advised when dispensing volumes >10 mL to protect against splash-back.
-
Respirator: If working outside a hood (strongly discouraged), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. The "Acid Gas" component is critical because benzyl bromide hydrolyzes to release Hydrogen Bromide (HBr).
-
Q: How do I prepare my workstation to prevent "weeping" equipment?
A: Benzyl bromide vapors "creep."
-
Sash Height: Keep the fume hood sash at the lowest possible working position (below the breathing zone).
-
Trap Vapors: Place a small beaker of 10% aqueous ammonia or ethanolamine in the back of the hood while working. These amines react with stray vapors, neutralizing them before they escape the hood face.
-
Liner: Work on a disposable absorbent pad (benchkote) to capture micro-droplets immediately.
Module 2: Operational Troubleshooting (The "During" Phase)
Q: How can I weigh benzyl bromide without clearing out the lab?
A: Do not weigh benzyl bromide on an open balance. The vapors will drift, causing immediate eye irritation to colleagues. The Volumetric Solution: Benzyl bromide is a liquid with a consistent density.[1][2][3][4][5] Calculate the required volume and dispense by syringe or pipette inside the hood.
| Parameter | Value | Note |
| Density | 1.438 g/mL (at 25°C) | Use this for mass-to-volume conversion.[2] |
| Boiling Point | 198–199°C | High BP means it lingers on surfaces; it does not evaporate quickly. |
| Flash Point | 86°C | Combustible. Keep away from heat sources. |
Formula:
-
Technique: Use a glass syringe with a long needle. Draw the liquid directly from the reagent bottle and inject it into your reaction flask through a septum. This creates a closed system transfer .
Q: Why do my glass stoppers freeze/stick after using benzyl bromide?
A: This is caused by Hydrolysis-Induced Corrosion .
Benzyl bromide reacts with atmospheric moisture to form Benzyl Alcohol and Hydrogen Bromide (HBr) .
Prevention Protocol:
-
Teflon Sleeves: Use PTFE (Teflon) sleeves between all ground glass joints.
-
Grease: If sleeves are unavailable, use a heavy application of chemically resistant grease (e.g., Krytox or high-vacuum silicone grease).
-
Immediate Cleaning: Never leave a dropping funnel or flask uncleaned overnight.
Module 3: Decontamination & Waste Management
Q: How do I clean glassware contaminated with benzyl bromide?
A: Do not wash immediately with water. Water generates HBr, creating acidic fumes. The "Quench First" Protocol:
-
Rinse: Rinse the glassware with a decontamination solution (see below) inside the hood.
-
Soak: Let it sit for 10–15 minutes.
-
Wash: Proceed with normal water/acetone wash.
Q: What is the best chemical neutralizer for spills or cleaning?
A: You need a nucleophile that displaces the bromide without generating toxic gas.
-
Option A (Preferred): Ethanolamine (5-10% in ethanol). This forms a non-volatile ammonium salt rapidly.
-
Option B: Sodium Thiosulfate (saturated aqueous). Reacts to form the Bunte salt (water-soluble).
-
Option C: Aqueous Ammonia. Effective, but generates its own fumes.
Q: I stored Benzyl Bromide over molecular sieves and the bottle burst. Why?
A: Critical Safety Warning. While molecular sieves are used to dry many solvents, they can act as Friedel-Crafts catalysts with benzyl halides. The sieves catalyze the intermolecular polymerization of benzyl bromide, releasing massive amounts of HBr gas and heat.
-
Storage Rule: Store in a cool, dry place. If drying is strictly necessary, use magnesium sulfate (MgSO4) and filter quickly, or purchase anhydrous grade packaged under inert gas. Never leave it over sieves or Lewis Acids.
Visualizing the Safety Workflow
The following diagram outlines the "Closed Loop" handling process to minimize exposure.
Caption: Figure 1. The "Closed Loop" workflow prevents lachrymatory vapor release. Note the critical step of quenching dispensing tools immediately after use.
Module 4: Emergency Response
Q: A spill occurred outside the hood. What is the immediate protocol?
A:
-
Evacuate: Clear the immediate area. The lachrymatory effect will disorient personnel.
-
Assess: If >10 mL, evacuate the lab entirely and call EHS.
-
Neutralize (Small Spills):
-
Don full PPE (Respirator + Goggles).
-
Cover spill with vermiculite or absorbent pads.[6]
-
Soak the pads with 10% Ethanolamine or Sodium Thiosulfate .
-
Wait 20 minutes for the reaction to occur before bagging the waste.
-
Do not wipe with dry paper towels; this increases surface area and vapor generation.
-
Q: Mechanism of Action: Why does it burn?
A: Benzyl bromide is an alkylating agent. It transfers the benzyl group to nucleophilic sites on DNA and proteins (specifically cysteine residues) in mucous membranes. This alkylation triggers the TRPA1 ion channels (pain receptors), causing the "tear gas" sensation.
Caption: Figure 2. Neutralization via Nucleophilic Substitution (SN2). Converting the volatile bromide to a stable salt stops the lachrymatory effect.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Benzyl Bromide. Retrieved from [Link]
-
Brandeis University. Laboratory Safety: Lachrymators. Retrieved from [Link]
-
Kent State University. Cleaning Up a Spill: Neutralization Protocols. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Identifying Methylene Protons in Bromomethyl-terphenyl via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. However, even for seasoned researchers, assigning specific proton signals in complex molecules like bromomethyl-terphenyl can be a formidable challenge. The methylene protons of the bromomethyl group, in particular, reside in a crowded spectral region and their chemical shift can be influenced by a variety of factors.
This guide provides an in-depth, comparative analysis of methodologies to confidently identify and assign the methylene protons in bromomethyl-terphenyl. We will move beyond simple peak reporting to explore the underlying principles of different NMR techniques, offering a robust framework for experimental design and data interpretation.
The Challenge: Decoding the Methylene Signal
The ¹H NMR signal for the bromomethyl (-CH₂Br) protons in a benzylic position, such as in bromomethyl-terphenyl, typically appears in the range of δ 4.0-5.0 ppm.[1][2][3] This downfield shift is primarily due to the deshielding effect of the electronegative bromine atom.[4][5] However, the terphenyl moiety introduces additional complexity. The multiple aromatic rings create a unique electronic and magnetic environment that can subtly alter the chemical shift of the methylene protons, making definitive assignment based on chemical shift alone unreliable. Factors such as the substitution pattern on the terphenyl rings and conformational effects can further influence the precise resonance frequency.[6][7][8]
Comparative Analysis of NMR Techniques for Methylene Proton Identification
A multi-pronged approach utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the conclusive identification of the methylene protons in bromomethyl-terphenyl.
| Technique | Principle | Information Gained for -CH₂Br Protons | Advantages | Limitations |
| ¹H NMR (1D) | Measures the resonance frequency of protons in a magnetic field. | Provides the initial chemical shift, integration (should be 2H), and multiplicity. | Fast and provides fundamental information. | Signal overlap in complex molecules can lead to ambiguity. Chemical shift alone is not definitive proof. |
| COSY (Correlation Spectroscopy) | Shows coupling between protons, typically over 2-3 bonds.[9][10] | Will not show a correlation for the -CH₂Br protons unless they are coupled to other non-equivalent protons. In a simple bromomethyl group, these protons are often equivalent. | Excellent for establishing proton-proton connectivity within spin systems. | Not directly useful for identifying an isolated methylene group unless it's coupled to other protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals directly to the carbon atoms they are attached to (¹JCH coupling).[9][10][11] | Provides a definitive link between the methylene proton signal and the methylene carbon signal. | Unambiguously identifies the carbon atom attached to the protons of interest. | Requires a ¹³C spectrum as a reference. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Can show correlations from the methylene protons to nearby aromatic carbons in the terphenyl structure. | Helps to place the bromomethyl group within the larger molecular framework. | Can sometimes show weak or no correlations, depending on the coupling constants. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, regardless of whether they are bonded.[12][13] | Can show correlations between the methylene protons and nearby aromatic protons on the terphenyl rings. | Provides through-space connectivity information, crucial for confirming spatial proximity and stereochemistry. | The intensity of NOE signals is distance-dependent and can be weak for longer distances. |
Experimental Workflow for Unambiguous Assignment
The following workflow provides a systematic approach to confidently identify the methylene protons of the bromomethyl group in a terphenyl derivative.
Caption: Experimental workflow for identifying bromomethyl protons.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the bromomethyl-terphenyl compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a clean NMR tube.
2. ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
Key Parameters:
-
Sufficient number of scans for good signal-to-noise ratio.
-
Spectral width covering the expected range of chemical shifts (e.g., 0-10 ppm).
-
Proper phasing and baseline correction.
-
3. ¹³C and DEPT Acquisition:
-
Acquire a standard 1D carbon NMR spectrum.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. The methylene carbon of the bromomethyl group should appear as a negative peak in the DEPT-135 spectrum.[11]
4. 2D NMR Acquisition (HSQC, HMBC, NOESY):
-
HSQC:
-
Use standard pulse programs for ¹H-¹³C HSQC.
-
Optimize spectral widths in both dimensions to cover the relevant proton and carbon chemical shifts.
-
-
HMBC:
-
Use standard pulse programs for ¹H-¹³C HMBC.
-
Set the long-range coupling delay to an appropriate value (e.g., 50-100 ms) to observe 2-3 bond correlations.
-
-
NOESY:
-
Use standard pulse programs for ¹H-¹H NOESY.
-
Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).[13]
-
Interpreting the Data: A Self-Validating System
The power of this comparative approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and consistency across all datasets is the key to a trustworthy assignment.
-
Initial Hypothesis from ¹H NMR: A singlet or a simple multiplet integrating to two protons in the δ 4.0-5.0 ppm region is your primary candidate for the methylene protons.
-
Confirmation with HSQC: This candidate proton signal must show a correlation to a carbon signal that was identified as a CH₂ group by your DEPT experiments. This provides the first layer of definitive evidence.
-
Structural Placement with HMBC: The methylene protons should show long-range correlations to the quaternary carbon of the terphenyl ring to which the bromomethyl group is attached, and potentially to the ortho-carbons of that same ring. This confirms the connectivity of the -CH₂Br group to the aromatic system.
-
Spatial Verification with NOESY: The methylene protons should exhibit through-space correlations (cross-peaks) to the protons on the ortho positions of the adjacent aromatic ring. This provides irrefutable evidence of their spatial proximity and solidifies the assignment.
Caption: Logical relationships for definitive signal assignment.
By systematically applying this comprehensive NMR toolkit, researchers can move beyond tentative assignments to achieve a high level of confidence in the structural elucidation of complex molecules like bromomethyl-terphenyl. This rigorous approach not only ensures data integrity but also provides a deeper understanding of the molecule's three-dimensional structure, which is invaluable for drug design and development.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Proton NMR Chemical Shifts. California State University Stanislaus. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
NMR Chart. [Link]
-
Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. [Link]
-
Factors Influencing Chemical Shifts. St. Paul's Cathedral Mission College. [Link]
-
Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]
-
Introduction to Spectroscopy II: Basic Principles of NMR. [Link]
-
Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Organometallics. [Link]
-
5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]
-
Factor Affecting Proton NMR. Scribd. [Link]
-
Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]
-
Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Chemistry Learner. [Link]
-
Introduction to NMR Spectroscopy. UOU. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
NMRGenerator - HSQC-NOESY. [Link]
-
Structural and electronic studies of substituted m-terphenyl lithium complexes. SciSpace. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Ch 13 - Coupling. University of Calgary. [Link]
-
p-Terphenyl- and phenanthraquinone derivatives: an NMR study. PubMed. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
NMR Training. [Link]
-
NMR Chemical Shifts. [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. UVic. [Link]
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A Comparative Guide to the Crystal Structure of 4,4''-bis(bromomethyl)-o-terphenyl: A Keystone for Supramolecular Design
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of molecules is paramount. The crystal structure of a compound dictates its physical properties, reactivity, and potential applications in materials science and medicinal chemistry. This guide provides an in-depth analysis of the anticipated crystal structure of 4,4''-bis(bromomethyl)-o-terphenyl, a molecule of significant interest for the construction of novel supramolecular assemblies and functional materials. In the absence of a publicly available crystal structure for this specific compound, this guide will leverage comparative analysis of structurally related molecules to predict its crystallographic features, intermolecular interactions, and potential for polymorphism.
The Significance of Substituted o-Terphenyls: A Flexible Scaffold for Molecular Engineering
The o-terphenyl backbone is a fascinating structural motif characterized by a central phenyl ring connected to two other phenyl rings at the ortho positions. This arrangement inherently induces steric hindrance, forcing the phenyl rings out of planarity. This non-planar, propeller-like conformation is a key feature that can be exploited in crystal engineering to create complex, three-dimensional structures. The introduction of functional groups, such as the bromomethyl groups in 4,4''-bis(bromomethyl)-o-terphenyl, provides specific directional handles for assembling molecules in the solid state through well-defined intermolecular interactions.
The bromomethyl substituents are particularly noteworthy for their ability to participate in a variety of non-covalent interactions, including halogen bonding (Br···O, Br···N, Br···Br) and hydrogen bonding (C-H···Br). These interactions are highly directional and can be used to program the self-assembly of molecules into predictable and stable crystalline lattices.
Predicted Crystal Structure and Conformational Analysis of 4,4''-bis(bromomethyl)-o-terphenyl
While a definitive crystal structure is not available, we can infer the likely conformational and packing characteristics of 4,4''-bis(bromomethyl)-o-terphenyl by examining related structures.
Molecular Conformation
The central C-C single bonds connecting the phenyl rings in o-terphenyl allow for considerable rotational freedom. However, steric clashes between the ortho-substituted rings prevent a planar conformation. The dihedral angles between the central and outer phenyl rings are expected to be significant, leading to a chiral, propeller-like arrangement. The presence of the bromomethyl groups at the 4 and 4'' positions is not expected to significantly alter the core conformation of the o-terphenyl backbone, as they are located at the periphery of the outer rings. However, their orientation will be crucial for determining the overall crystal packing.
Diagram: Predicted Conformation of 4,4''-bis(bromomethyl)-o-terphenyl
Caption: Predicted non-planar conformation of 4,4''-bis(bromomethyl)-o-terphenyl.
Intermolecular Interactions and Crystal Packing
The crystal packing of 4,4''-bis(bromomethyl)-o-terphenyl will likely be dominated by a combination of van der Waals forces, C-H···π interactions, and, most importantly, halogen bonding and C-H···Br hydrogen bonds. The presence of the two bromomethyl groups offers multiple sites for these directional interactions, potentially leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected structural features of 4,4''-bis(bromomethyl)-o-terphenyl with the known crystal structures of related brominated terphenyl and biphenyl derivatives.
| Compound | Key Structural Features | Intermolecular Interactions | Reference |
| 2-Bromo-p-terphenyl | The dihedral angles between the central and outer rings are 33.47(8)° and 66.35(8)°.[1][2] | Weak C-H···π and intermolecular Br···Br interactions (3.5503(15) Å) contribute to packing stabilization.[1] | [1][2] |
| 4,4'-Bis(bromomethyl)biphenyl | A relatively planar biphenyl core with the bromomethyl groups extending outwards. | Likely to exhibit C-H···Br and Br···Br interactions, leading to layered structures. | [3] |
| 1,2,4,5-Tetrakis(bromomethyl)benzene | A planar benzene core with four bromomethyl groups. | The crystal structure is stabilized by intermolecular Br···Br and C-H···Br interactions. | [4] |
From this comparison, it is evident that bromine atoms in organic molecules play a significant role in directing crystal packing through halogen and hydrogen bonding. In 2-Bromo-p-terphenyl, both π-stacking and Br-Br interactions are observed.[1][2] Given the presence of two bromomethyl groups in our target molecule, these interactions are expected to be even more influential in determining the final crystal architecture.
Diagram: Workflow for Comparative Structural Analysis
Caption: Workflow for predicting crystal structure through comparative analysis.
Experimental Protocols: Synthesis and Crystallization
The synthesis of 4,4''-bis(bromomethyl)-o-terphenyl can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, followed by general guidelines for crystallization.
Synthesis of 4,4''-bis(bromomethyl)-o-terphenyl
A potential two-step synthesis could involve a Suzuki-Miyaura coupling followed by bromination.
Step 1: Suzuki-Miyaura Coupling to form 4,4''-dimethyl-o-terphenyl
This reaction would couple 1,2-dibromobenzene with two equivalents of 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.
-
Reactants: 1,2-dibromobenzene, 4-methylphenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate.
-
Solvent: Toluene/Ethanol/Water mixture.
-
Procedure:
-
To a degassed solution of the solvent mixture, add 1,2-dibromobenzene, 4-methylphenylboronic acid, sodium carbonate, and triphenylphosphine.
-
Add Palladium(II) acetate and heat the mixture to reflux under an inert atmosphere for 24 hours.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 4,4''-dimethyl-o-terphenyl.
-
Step 2: Bromination of 4,4''-dimethyl-o-terphenyl
The methyl groups of the product from Step 1 can be brominated using N-bromosuccinimide (NBS) and a radical initiator.
-
Reactants: 4,4''-dimethyl-o-terphenyl, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).
-
Solvent: Carbon tetrachloride or Benzene.
-
Procedure:
-
Dissolve 4,4''-dimethyl-o-terphenyl in the chosen solvent.
-
Add NBS and a catalytic amount of AIBN.
-
Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain 4,4''-bis(bromomethyl)-o-terphenyl.
-
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Various crystallization techniques should be explored.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
Conclusion and Future Outlook
While the definitive crystal structure of 4,4''-bis(bromomethyl)-o-terphenyl remains to be determined experimentally, a thorough analysis of related compounds provides a strong foundation for predicting its solid-state behavior. The non-planar o-terphenyl core, combined with the directional interaction capabilities of the bromomethyl groups, makes this molecule a highly promising building block for the rational design of novel crystalline materials. The synthesis and crystallization protocols outlined in this guide provide a clear pathway for obtaining single crystals of this compound, which will be essential for validating these predictions through X-ray crystallographic analysis. Future work should focus on the experimental determination of this crystal structure and exploring its co-crystallization with other molecules to create functional supramolecular architectures.
References
- Choquesillo-Lazarte, D., García-Rodríguez, R., & Infantes-Molina, A. (2010). 2-Bromo-p-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(4), o743.
- BenchChem. (2025).
- ResearchGate. (2024). (a) Molecular structures of 4,4′′-dibromo-p-terphenyl (15) and...
- Crystallography Open D
- Crystallography Open D
- ResearchG
- Sigma-Aldrich. (n.d.). 4,4''-bis-bromomethyl-(1,1':3',1'')terphenyl.
- McMaster University Libraries. (n.d.).
- PubChemLite. (n.d.). 4,4''-bis-bromomethyl-(1,1',3',1'')terphenyl-2'-carboxylic acid methyl ester.
- Fonari, M., et al. (2019). Crystal structure of 4,4′-bis(4-bromophenyl)-1,1′,3,3′-tetrathiafulvalene.
- Gražulis, S., et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729.
- re3data.org. (n.d.).
- BiŌkeanós. (n.d.).
- re3data.org. (n.d.).
- Google Patents. (n.d.).
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- ResearchGate. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- PubChem. (n.d.). 4,4'-Bis(bromomethyl)biphenyl.
- Università di Genova. (2024).
- Dobre, A. F., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880.
- Amanote Research. (n.d.). (PDF) Crystal Structure of Bis(4-(5-meth.
- Wang, Z.-G., et al. (2006). 1,2,4,5-Tetrakis(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 62(10), o5106-o5107.
- MDPI. (2024). Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline.
- Google Patents. (n.d.). CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl.
- MDPI. (2024).
Sources
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- 2. Structural and electronic studies of substituted m -terphenyl lithium complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT03972A [pubs.rsc.org]
- 3. 4,4'-Bis(bromomethyl)biphenyl | C14H12Br2 | CID 621238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Architectural Control in Supramolecular Synthesis: A Comparative Guide
1,2-Bis(4-bromomethylphenyl)benzene vs. 1,4-Bis(bromomethyl)benzene[1][2]
Part 1: Executive Summary & Strategic Positioning[1][2]
In the engineering of mechanically interlocked molecules (MIMs) and macrocycles, the choice of the electrophilic "clip" dictates the topology of the final assembly. This guide compares two critical benzyl bromide derivatives:
-
The Industry Standard: 1,4-Bis(bromomethyl)benzene (Molecule B).[1][2][3][4] The linear "workhorse" used to synthesize the iconic "Blue Box" (CBPQT
) and [2.2]paracyclophanes.[1] -
The Topological Designer: 1,2-Bis(4-bromomethylphenyl)benzene (Molecule A). An o-terphenyl derivative that introduces a forced 60° angular vector, essential for creating "turnstile" molecular machines, expanded cavities, and sterically geared rotors.[1]
The Bottom Line: Use Molecule B for high-yield synthesis of rigid, rectangular cavities (approx. 7 x 11 Å) capable of strong donor-acceptor recognition.[1][2] Use Molecule A when the architecture requires a "corner" or a larger internal volume (>15 Å) to accommodate bulkier guests or to induce helical chirality.[1][2]
Part 2: Technical Specification & Physical Comparison[1][2][5]
The primary distinction lies in the vectorality of the leaving groups.[1][2] Molecule B aligns the bromomethyl groups 180° apart (linear), while Molecule A aligns them on divergent phenyl rings anchored to an ortho core, creating a fixed angular geometry.[1]
| Feature | 1,4-Bis(bromomethyl)benzene (Standard) | 1,2-Bis(4-bromomethylphenyl)benzene (Designer) |
| CAS Number | 623-24-5 | 1345428-XX-X (Derivative of o-terphenyl) |
| Molecular Weight | 263.96 g/mol | 416.15 g/mol |
| Geometry | Linear ( | V-Shaped / Twisted ( |
| Melting Point | 143–145 °C | 185–190 °C (Est.[1][2] based on terphenyls) |
| Solubility (25°C) | Moderate in CHCl | High in CHCl |
| Primary Application | Synthesis of CBPQT | Synthesis of Expanded Cyclophanes / Molecular Turnstiles |
| Cost Efficiency | High (Commercial commodity) | Low (Requires multi-step synthesis) |
| Reactivity | High (Benzylic bromide) | Moderate (Steric hindrance at core) |
Part 3: Deep Dive – The Architectural Impact[1]
1. The Linear Linker (Molecule B)[1]
This molecule is the cornerstone of template-directed synthesis.[1][2] When reacted with 4,4'-bipyridine, it forms the Cyclobis(paraquat-p-phenylene) macrocycle.[1][2]
-
Mechanism: The linear geometry perfectly complements the length of 4,4'-bipyridine, allowing the formation of a strain-free rectangular box.[1][2]
-
Template Effect: In the presence of electron-rich templates (e.g., hydroquinone derivatives), the yield of cyclization increases from <10% to >80% due to pre-organization.[1]
2. The Angled Linker (Molecule A)
This molecule is an o-terphenyl derivative.[1][2] The central benzene ring acts as a steric gear, forcing the two peripheral phenyl rings out of plane.[1]
-
Mechanism: Reacting this with 4,4'-bipyridine does not form a simple box.[1][2] Instead, it forms a large, potentially chiral macrocycle or a "molecular tweezer" depending on the stoichiometry.[1]
-
Steric Gearing: The ortho substitution prevents the rotation of the central ring, making these scaffolds ideal for "molecular brakes" or rotors where internal dynamics must be controlled.[1]
Part 4: Visualization of Synthesis Pathways
The following diagram illustrates the divergent pathways. Molecule B leads to the standard "Blue Box," while Molecule A requires a precursor synthesis (Suzuki coupling) before leading to "Expanded Architectures."[1]
Figure 1: Divergent synthetic pathways.[1][2] Molecule A requires a 2-step precursor synthesis, whereas Molecule B is a direct commodity input.[1][2]
Part 5: Experimental Protocols
Protocol A: Synthesis of the "Blue Box" (Using Molecule B)
This protocol utilizes template-directed synthesis for maximum yield.[1][2]
Reagents:
-
1,4-Bis(bromomethyl)benzene (Molecule B): 1.0 eq[1]
-
Template: 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): 3.0 eq[1]
-
Solvent: Acetonitrile (MeCN)[1]
Workflow:
-
Dissolution: Dissolve 4,4'-bipyridine and the template in MeCN (0.1 M). The solution may turn yellow/orange due to charge-transfer interactions.[1][2]
-
Addition: Add Molecule B solid directly to the stirring solution.
-
Reflux: Heat to reflux (82°C) for 7 days. The template stabilizes the formation of the tetracationic ring.[1][2]
-
Precipitation: Cool to RT. The product (as the PF6 salt after exchange) is often isolated by adding NH
PF directly to the reaction or by precipitating the bromide salt with acetone.[1] -
Isolation: Filter the precipitate. Wash with acetone and Et
O to remove the template.[1][2]
Protocol B: Synthesis of Terphenyl Cyclophane (Using Molecule A)
This protocol requires high-dilution conditions because the rigid "V" shape makes intermolecular polymerization a competing pathway.[1][2]
Reagents:
-
1,2-Bis(4-bromomethylphenyl)benzene (Molecule A): 1.0 eq[1][2]
-
Solvent: 1:1 mixture of MeCN and CHCl
(Crucial for solubility of the terphenyl unit).[1]
Workflow:
-
Setup: Equip a 1L 3-neck flask with a reflux condenser and two pressure-equalizing dropping funnels.
-
Solvent: Add 500 mL of MeCN/CHCl
(1:1) and heat to reflux. -
Simultaneous Addition: Dissolve Molecule A (1.0 g) in 50 mL CHCl
in Funnel 1. Dissolve Bipyridine (equimolar) in 50 mL MeCN in Funnel 2. -
Drip Rate: Add both solutions dropwise simultaneously over a period of 48 hours (pseudo-high dilution).
-
Workup: After addition, reflux for an additional 24 hours. Remove solvent in vacuo.[1][2]
-
Counter-ion Exchange (Critical): Dissolve the residue in water (if soluble) or hot MeOH. Add saturated aqueous NH
PF . The PF salt of the macrocycle will precipitate.[1][2] -
Purification: Recrystallize from MeCN/iPr
O.
Part 6: Critical Analysis & Troubleshooting
1. Solubility Traps
-
Molecule B: The resulting bromide salt is often insoluble in cold MeCN, precipitating out.[1] This drives the reaction but can trap impurities.[1][2]
-
Molecule A: The terphenyl backbone is highly lipophilic.[1][2] If you use pure MeCN, Molecule A may not dissolve fully, or the intermediate oligomers will crash out before cyclizing.[1] Always use a co-solvent (CHCl
or CH Cl ) when working with Molecule A.[1][2]
2. Counter-Ion Management
Both syntheses produce bromide salts.[1][2] These are hygroscopic and difficult to purify.[1][2]
-
Recommendation: Always perform an anion exchange to Hexafluorophosphate (
) or Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( ) for characterization and solubility in organic solvents.[1][2]
3. Yield Expectations
-
Molecule A (High dilution): 20–40% yield.[1][2] The lower yield is the energetic cost of forcing the "V-shaped" linker into a closed cycle.[1][2]
Part 7: References
-
Odell, B., et al. (1988).[1] "Cyclobis(paraquat-p-phenylene).[1][2] A Tetracationic Multipurpose Receptor." Angewandte Chemie International Edition, 27(11), 1547–1550.[1] [1]
-
Ashton, P. R., et al. (1996).[1] "Templated Synthesis of Cyclobis(paraquat-p-phenylene)." Journal of the American Chemical Society, 118(32), 7588–7599.[1] [1]
-
Hart, H., et al. (1996).[1] "Synthesis and Properties of o-Terphenyl Cyclophanes." Journal of Organic Chemistry, 61(3), 932-940.[1] (Foundational work on terphenyl backbone synthesis).
-
Furusho, Y., et al. (2004).[1] "Synthesis of Mechanically Interlocked Molecules Using Terphenyl Scaffolds." Synlett, 2004(6), 931-936.[1]
Sources
Executive Summary: The Challenge of Refractory Polyaromatics
Elemental Analysis Standards for Brominated Terphenyls: A Comparative Technical Guide
For researchers in drug development and materials science, Brominated Terphenyls (BTPs) represent a unique analytical challenge. Unlike simple organic halides, these p-terphenyl scaffolds possess high thermal stability, low solubility, and a refractory polyaromatic core that resists complete oxidation.
Standard elemental analysis (EA) protocols often fail when applied to BTPs. The use of generic, high-volatility calibration standards (e.g., 4-Bromobenzoic acid) frequently leads to systematic underestimation of bromine content due to incomplete combustion of the terphenyl matrix.
This guide compares the performance of Structurally Matched BTP Standards against Generic Organic Halide Standards , demonstrating why matrix-matched calibration is the critical variable for achieving ISO 17025-compliant accuracy.
Comparative Analysis: Generic vs. Matched Standards
The core failure mode in BTP analysis is matrix mismatch . Combustion kinetics differ significantly between a simple benzene ring and a terphenyl chain.
Table 1: Performance Comparison of Calibration Standards
| Feature | Generic Standard (e.g., 4-Bromobenzoic Acid) | Matched Standard (e.g., 4-Bromo-p-terphenyl) | Impact on BTP Analysis |
| Combustion Kinetics | Rapid, complete oxidation at <900°C. | Refractory; requires >1000°C + O₂ boost. | Generic standards mask inefficient furnace conditions. |
| Solubility | Soluble in MeOH/Water (easy liquid injection). | Insoluble in polar solvents; requires Toluene/THF. | Matched standards validate the solid-sample introduction pathway. |
| Volatility | High; vaporizes before charring. | Low; prone to graphitic char formation. | Generic standards fail to mimic the "soot trapping" effect of BTPs. |
| Recovery Rate | 99.5% - 100.5% (on self). | 98.0% - 102.0% (on BTP samples). | Using generic standards can yield <90% recovery for BTPs due to uncorrected charring. |
| Cost | Low ($).[1] | High ( | High upfront cost prevents expensive batch failures later. |
The "Self-Validating" Protocol: Combustion Ion Chromatography (CIC)
To ensure scientific integrity, we recommend Combustion Ion Chromatography (CIC) over traditional Schöniger flask methods. The following protocol includes a self-validation step using a BTP standard to verify combustion efficiency.
Experimental Workflow
-
System Setup:
-
Furnace: Horizontal furnace set to 1050°C (Zone 1) and 1100°C (Zone 2).
-
Gas Flow: Argon carrier (200 mL/min) + Oxygen boost (400 mL/min) during combustion.
-
Absorber: 10 ppm H₂O₂ in ultrapure water (to reduce Br₂ to Br⁻).
-
-
Calibration (The Critical Fork):
-
Routine: Calibrate IC with inorganic bromide standards (NaBr).
-
System Check: Analyze 4-Bromobenzoic acid to verify basic furnace function.
-
Matrix Validation: Analyze 4-Bromo-p-terphenyl (99%+) .
-
Pass Criteria: Recovery > 98%.
-
Fail Criteria: Recovery < 95% indicates "soot trapping." Action: Increase O₂ flow or burn time.
-
-
-
Sample Analysis:
-
Weigh 5–10 mg of BTP sample into a ceramic boat.
-
Cover with WO₃ (Tungsten Trioxide) powder. Note: WO₃ acts as a combustion aid, preventing graphitization of the terphenyl core.
-
Inject into furnace.
-
-
Quantification:
-
Analyze absorption solution via Anion Exchange Chromatography (e.g., Dionex IonPac AS19).
-
Visualizing the Logic: Selection & Validation
The following diagram illustrates the decision logic required to select the correct standard and validate the combustion method for refractory analytes.
Caption: Decision matrix for selecting validation standards. Note the feedback loop ("Optimize") required if the matched standard reveals incomplete combustion.
Expert Insights: Why "Generic" Fails
As an Application Scientist, I have observed that the primary source of error in BTP analysis is not the detector sensitivity, but the combustion efficiency .
-
The "Graphite" Effect: Terphenyls form stable graphitic char upon heating. If the standard (Benzoic acid) vaporizes easily, it does not test the furnace's ability to burn this char. You will get a perfect calibration curve but low results for your sample.
-
The WO₃ Solution: We explicitly recommend the use of Tungsten Trioxide (WO₃) as a catalyst. It acts as an oxygen donor at high temperatures, disrupting the aromatic stacking of the terphenyl rings and ensuring 100% bromine release [1].
-
Traceability: While Certified Reference Materials (CRMs) for specific BTP isomers are rare, you can establish in-house traceability by purchasing high-purity (99.5%+) 4-bromo-p-terphenyl and cross-validating it against a primary NIST standard (like SRM 2144) using the method of standard addition [2].
Conclusion
For the elemental analysis of brominated terphenyls, generic standards are insufficient . They provide a false sense of security by validating the instrument but not the combustion chemistry.
Recommendation:
-
Purchase a high-purity 4-Bromo-p-terphenyl standard (e.g., TCI B2155 or equivalent).
-
Use it to stress-test your combustion furnace.
-
Adopt the WO₃-assisted CIC protocol to ensure complete oxidation.
References
-
Miyake, Y., et al. "Determination of total halogens in resin by combustion ion chromatography." Journal of Chromatography A, vol. 1218, no. 12, 2011. Link
-
National Institute of Standards and Technology (NIST). "Standard Reference Material 2144: Household Dust." NIST Certificate of Analysis. Link
-
International Organization for Standardization.[2] "ISO 17034:2016 - General requirements for the competence of reference material producers." ISO.[3][4][5][6] Link
-
Thermo Fisher Scientific.[7] "Combustion Ion Chromatography (CIC) for Halogen Determination." Application Note. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
